2-(Hydroxymethyl)pyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-3-6(9)1-2-7-5/h1-3,8H,4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLRNVJRPOTLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933030-89-8 | |
| Record name | 2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)pyridin-4-ol
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into two principal, field-proven methodologies: the biomimetic conversion from kojic acid and the systematic construction from pyridine-based precursors. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for comparative analysis, and reaction schemes are visualized using Graphviz diagrams. This guide is grounded in authoritative references to provide a trustworthy and expert-driven resource.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound featuring both a hydroxymethyl group and a hydroxyl group on a pyridine ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyridin-4-ol moiety is a common scaffold in medicinal chemistry, and the additional hydroxymethyl group at the 2-position provides a crucial handle for further functionalization and molecular elaboration. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry.
This guide will explore the two most prominent and practical synthesis strategies, providing the necessary detail for their successful implementation in a laboratory setting.
Synthesis Pathway I: Biomimetic Approach from Kojic Acid
This pathway leverages the structural similarity between the readily available natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), and the target molecule. The core of this strategy is the conversion of the 4-pyrone ring of kojic acid into a pyridin-4-one ring by reaction with an ammonia source. This approach is attractive due to its biomimetic nature and the use of a renewable starting material.[1][2]
Mechanistic Rationale
The conversion of a 4-pyrone to a 4-pyridone is a well-established transformation. The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, followed by a ring-opening and subsequent ring-closing dehydration sequence to form the more stable aromatic pyridine ring. The acidic proton of the 4-hydroxyl group in the final product exists in tautomeric equilibrium with the pyridin-4-one form, with the keto form generally being more stable in solution.[3]
Visualizing the Transformation
Caption: Conversion of Kojic Acid to this compound.
Detailed Experimental Protocol
Materials:
-
Kojic Acid (99%)
-
Ammonium Acetate (or aqueous ammonia)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Activated Carbon
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve kojic acid (1 equivalent) in a mixture of glacial acetic acid and ethanol.
-
Add ammonium acetate (3-5 equivalents) to the solution.
-
Seal the vessel and heat the reaction mixture to 150-180 °C for 12-24 hours. The pressure will increase due to the formation of volatile byproducts.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in hot deionized water and treat with activated carbon to decolorize the solution.
-
Filter the hot solution through a pad of Celite and allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Discussion of Experimental Choices
-
Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides a more controlled release of ammonia at elevated temperatures and helps to maintain a buffered reaction medium.
-
Solvent System: The use of a protic solvent mixture like acetic acid and ethanol facilitates the dissolution of the starting materials and intermediates, and the acidic conditions can catalyze the dehydration step.
-
Temperature and Pressure: High temperatures are necessary to drive the reaction to completion. The use of a sealed vessel maintains the concentration of ammonia and prevents the loss of volatile reactants.
-
Purification: Recrystallization is an effective method for purifying the final product, which is typically a solid. The use of activated carbon is crucial for removing colored impurities.
Synthesis Pathway II: Reduction of 4-Hydroxypyridine-2-Carboxylic Acid
This pathway involves the synthesis of a key intermediate, 4-hydroxypyridine-2-carboxylic acid, followed by the selective reduction of the carboxylic acid moiety to the corresponding primary alcohol. This route offers a more controlled and potentially higher-yielding approach compared to the direct conversion of kojic acid.
Synthesis of the Carboxylic Acid Intermediate
The synthesis of 4-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can be selectively decarboxylated.
The selective decarboxylation of chelidamic acid at the 6-position is achieved under acidic conditions at elevated temperatures. The electron-withdrawing nature of the pyridine ring facilitates the loss of carbon dioxide.
Caption: Synthesis of 4-Hydroxypyridine-2-carboxylic Acid.
Materials:
-
Chelidamic Acid
-
Sulfuric Acid (concentrated)
-
Deionized Water
Procedure:
-
Carefully add chelidamic acid to concentrated sulfuric acid in a flask equipped with a reflux condenser.
-
Heat the mixture to 180-200 °C for 4-6 hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water to yield 4-hydroxypyridine-2-carboxylic acid.[4][5][6]
Reduction of the Carboxylic Acid
The selective reduction of the carboxylic acid group in the presence of the phenolic hydroxyl group can be achieved using specific reducing agents. Catalytic hydrogenation is a common and effective method.
Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium on carbon) and a source of hydrogen to reduce the carboxylic acid to a primary alcohol. The reaction proceeds through the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen.
Caption: Reduction to this compound.
Materials:
-
4-Hydroxypyridine-2-carboxylic Acid
-
Palladium on Carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen Gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 4-hydroxypyridine-2-carboxylic acid (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Discussion of Experimental Choices
-
Choice of Reducing Agent: While other reducing agents like lithium aluminum hydride could be used, catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic carboxylic acids.
-
Solvent: Anhydrous ethanol is a suitable solvent as it dissolves the starting material and is inert under the reaction conditions.
-
Hydrogen Pressure: The applied hydrogen pressure can influence the reaction rate. Higher pressures generally lead to faster reactions.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: From Kojic Acid | Pathway II: From Pyridine Precursor |
| Starting Material | Kojic Acid (Renewable) | Chelidamic Acid (Petrochemical-based) |
| Number of Steps | 1 | 2 |
| Scalability | Moderate | High |
| Control & Selectivity | Lower | Higher |
| Potential Yield | Moderate | Good to Excellent |
| Environmental Impact | Potentially Greener | Involves strong acids |
Conclusion
This technical guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. The choice between the biomimetic route from kojic acid and the more traditional approach via a pyridine carboxylic acid intermediate will depend on the specific requirements of the researcher, including scalability, desired purity, and available starting materials. Both methods, when executed with care and adherence to the provided protocols, offer reliable access to this important synthetic building block. The mechanistic insights and discussions of experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their unique applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Kojic Acid | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxypyridine-2-carboxylic Acid | Properties, Uses, MSDS, Safety Data & Supplier Information China [pipzine-chem.com]
- 5. chembk.com [chembk.com]
- 6. 4-Hydroxypyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)pyridin-4-ol
Abstract: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 860411-74-1) is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a pyridin-4-one core and a hydroxymethyl substituent, provides a unique combination of hydrogen bonding capabilities, polarity, and reactive sites. A critical feature of this molecule is its existence predominantly in the pyridin-4(1H)-one tautomeric form rather than the aromatic 4-hydroxypyridine form, a phenomenon that governs its physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of these properties, offering predicted values based on structural analogs, detailed protocols for experimental determination, and insights into its spectroscopic signature and reactivity. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics.
Introduction and Structural Context
This compound is a bifunctional pyridine derivative. The pyridinone scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[4][5] The defining structural characteristic of this molecule is the tautomeric equilibrium between the 4-hydroxypyridine and the pyridin-4(1H)-one forms. For 2- and 4-substituted hydroxypyridines, this equilibrium heavily favors the pyridone tautomer in the solid state and in polar solvents, driven by the stability of the amide-like functionality and extensive intermolecular hydrogen bonding.[3][6] Therefore, for all practical purposes in biological and pharmaceutical systems, the compound should be considered 2-(hydroxymethyl)pyridin-4(1H)-one . This understanding is fundamental to interpreting its properties.
Core Molecular and Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from well-studied structural analogs. The following tables summarize its key identifiers and predicted physicochemical characteristics.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| CAS Number | 860411-74-1 | [7][8] |
| IUPAC Name | This compound | [8] |
| Predominant Tautomer | 2-(hydroxymethyl)pyridin-4(1H)-one | [1][3] |
| Molecular Formula | C₆H₇NO₂ | [8] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| SMILES | OCc1cc(O)ccn1 | [8] |
| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [8] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Comparison |
| Physical State | White to off-white crystalline solid | The pyridone tautomer allows for strong N-H···O=C hydrogen bonding, similar to 4-pyridone (M.P. ~150 °C). The additional -CH₂OH group further increases intermolecular forces, suggesting a relatively high melting point.[2] |
| Melting Point | >150 °C (Decomposition likely) | Expected to be higher than 4-pyridone due to the extra hydrogen-bonding group. Polyfunctional molecules like this often decompose at high temperatures. |
| Boiling Point | Decomposes before boiling | Consistent with a high-melting, hydrogen-bonded solid. |
| Aqueous Solubility | High (likely >100 mg/mL) | The presence of three hydrogen bonding sites (N-H, C=O, -OH) and the overall polarity suggest high miscibility with water, similar to the analog 2-(hydroxymethyl)pyridine which is water-miscible.[9][10] |
| pKa (Acidic) | pKa₁ (N-H) ≈ 11-12 pKa₂ (Alcoholic -OH) ≈ 13-14 | The N-H proton of the pyridone is amide-like (cf. 2-pyridone, pKa ≈ 11.6).[11] The alcoholic proton's acidity is comparable to analogs like 2-(hydroxymethyl)pyridine (predicted pKa ≈ 13.5).[9][12] |
| pKa (Basic) | pKa (Conjugate Acid) ≈ 1-2 | Protonation occurs on the carbonyl oxygen. The basicity is significantly lower than pyridine (pKa of conjugate acid ≈ 5.2) due to the electron-withdrawing nature of the carbonyl group.[13] |
Expected Spectroscopic Signature for Structural Elucidation
Verifying the structure of a synthesized or procured batch of this compound is critical. The following are the expected spectroscopic characteristics based on its predominant pyridone structure.
-
¹H NMR Spectroscopy:
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.
-
Ring Protons: Three signals in the aromatic/olefinic region (δ 6.0-7.5 ppm). The proton adjacent to the carbonyl (at C5) would likely be the most upfield, while the proton at C3 would be a singlet or narrow triplet, and the proton at C6 would be a doublet. This is analogous to the spectrum of 2-hydroxy-4-methylpyridine.[14]
-
Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.[15]
-
Hydroxyl Proton (-CH₂ OH): A broad singlet or triplet, with a chemical shift dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C4): The most downfield signal, expected in the range of δ 170-180 ppm.
-
Ring Carbons: Four distinct signals in the olefinic region (δ 100-150 ppm).
-
Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.[16]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹.
-
N-H Stretch: A medium absorption band around 3100 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the pyridone carbonyl.[17]
-
C=C/C-N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 125.
-
Key Fragments: Expect fragmentation patterns involving the loss of H₂O (m/z = 107), CH₂O (m/z = 95), or CO (m/z = 97).[18]
-
Stability and Reactivity Profile
-
Stability: The compound is expected to be a stable solid under standard laboratory conditions. As a pyridone, it is more stable than its 4-hydroxypyridine tautomer.[3] It may be sensitive to strong oxidizing agents due to the primary alcohol and the electron-rich ring.
-
Reactivity: The molecule presents several sites for chemical modification, making it a versatile synthetic intermediate:
-
Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[19]
-
Pyridone Ring: The N-H can be alkylated or acylated. The ring itself can undergo electrophilic substitution, though it is less reactive than benzene. The carbonyl oxygen provides a site for Lewis acid coordination.
-
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination via Capillary Method
This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
Methodology:
-
Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.
-
Accurate Determination: Cool the block to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting range is reported as T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[9][20]
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-(Hydroxymethyl)pyridine CAS#: 586-98-1 [amp.chemicalbook.com]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum [chemicalbook.com]
- 15. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]
- 16. 2-(Hydroxymethyl)pyridine(586-98-1) 13C NMR [m.chemicalbook.com]
- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 18. 2-(Hydroxymethyl)pyridine(586-98-1) MS spectrum [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
- 20. innospk.com [innospk.com]
Foreword: The Untapped Potential of a Privileged Scaffold
An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol (CAS 860411-74-1)
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as fertile ground for developing novel therapeutics. The pyridine ring and its derivatives are chief among these.[][2][3] This guide focuses on a specific, yet highly promising, member of this family: This compound (CAS No. 860411-74-1).
While this particular molecule may not yet have a widely documented portfolio of biological activity, its structural components—a 4-hydroxypyridine (also known as a pyridin-4-one) core and a reactive hydroxymethyl group—position it as a valuable building block for medicinal chemists.[4][5] The 4-pyridone motif is a known bioisostere for amides and phenols and can engage in crucial hydrogen bonding interactions with protein targets, while the hydroxymethyl group offers a prime handle for synthetic elaboration.[5] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a consolidated overview of its properties, a logical framework for its synthesis and analysis, and an expert perspective on its potential applications.
Core Physicochemical & Structural Properties
Understanding the fundamental characteristics of a molecule is the bedrock of its application in research. This compound is a small heterocyclic compound whose properties are summarized below.
Structural and Chemical Identity
The molecule consists of a pyridine ring substituted with a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydroxyl group at the 4-position exists in tautomeric equilibrium with its ketone form, 2-(hydroxymethyl)-1H-pyridin-4-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and electronic properties.[4][5]
Diagram: Chemical Structure and Tautomerism
Caption: Tautomeric equilibrium of the core scaffold.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 860411-74-1 | [6][7][8] |
| Molecular Formula | C₆H₇NO₂ | [8][9] |
| Molecular Weight | 125.13 g/mol | [8][9] |
| IUPAC Name | This compound | [8] |
| SMILES | OCc1cc(O)ccn1 | [8] |
| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [8] |
| Purity | Typically ≥95% | [7] |
Synthesis Pathway: A Generalized Approach
Retrosynthetic Analysis & Proposed Route
-
Logic: The core 4-hydroxypyridine ring can be formed from a pyran-4-one precursor. This is a well-documented transformation where the oxygen heteroatom is displaced by nitrogen from an ammonia source. The pyran-4-one itself can be synthesized via the cyclization of a 1,3,5-tricarbonyl equivalent. The hydroxymethyl group can be introduced early in the synthesis, protected if necessary, or carried through from a suitable starting material.
Diagram: Proposed Synthesis Workflow
Caption: High-level overview of a plausible synthesis route.
Representative Experimental Protocol
This protocol is a generalized representation and should be optimized for safety and yield in a laboratory setting.
-
Reaction Setup: To a solution of a suitable 2-(hydroxymethyl)-4H-pyran-4-one precursor (1.0 eq) in a pressure-tolerant vessel, add aqueous ammonia (25-30%, 5-10 eq).
-
Scientist's Insight: The use of excess ammonia drives the equilibrium towards the pyridine product. A sealed vessel is crucial to maintain the concentration of the volatile ammonia at elevated temperatures.
-
-
Heating & Monitoring: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the pyridine nitrogen) indicates reaction progression.
-
-
Work-up & Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Scientist's Insight: The choice of purification depends on the impurity profile. Recrystallization is efficient for removing minor impurities if a suitable solvent is found, while chromatography offers higher resolution for complex mixtures.
-
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold in drug design. The pyridin-4-one core is a privileged structure found in numerous biologically active compounds.[4][5]
Potential Therapeutic Areas
Based on the activities of related pyridine and pyridone derivatives, this scaffold could be explored for development in several areas:
-
Antibacterial Agents: Pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[][11] The ability of the pyridin-4-one core to mimic peptide backbones makes it a candidate for targeting bacterial enzymes.
-
Antiviral Activity: Pyridinone-based compounds have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[4]
-
Anticancer Agents: The pyridine scaffold is present in numerous FDA-approved kinase inhibitors used in oncology.[2][4] The hydrogen bonding capacity of the 4-hydroxy group is ideal for interacting with the hinge region of many kinases.
-
CNS-Active Agents: Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative properties, suggesting potential applications for CNS disorders.[12]
Role as a Chemical Building Block
The molecule's two functional groups offer distinct opportunities for synthetic elaboration:
-
The 4-Hydroxyl Group: Can be alkylated or acylated to modulate solubility and engage in specific interactions with a biological target.
-
The 2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further coupling reactions (e.g., amide bond formation, reductive amination) or converted to a leaving group for nucleophilic substitution.
Experimental Protocols for Analysis & Quality Control
Ensuring the purity and identity of a compound is paramount. The following are standard protocols for the analytical characterization of this compound.
Protocol: Purity Assessment by RP-HPLC
-
Objective: To determine the purity of a sample by separating it from potential impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid (FA) is a typical starting point.
-
Eluent A: Water + 0.1% FA
-
Eluent B: ACN + 0.1% FA
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/ACN mixture.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol: Identity Confirmation by LC-MS/MS
-
Objective: To confirm the molecular weight and structure of the compound, particularly in a biological matrix like plasma for pharmacokinetic studies.[13]
-
Methodology:
-
System: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Method: Use the HPLC method described above or a faster gradient for higher throughput.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.
-
MS Analysis (Full Scan): First, perform a full scan to find the parent ion. For C₆H₇NO₂, the expected [M+H]⁺ ion would be at m/z 126.1.
-
MS/MS Analysis (Product Ion Scan): Select the parent ion (m/z 126.1) and fragment it. Observe the characteristic fragmentation pattern to confirm the structure.
-
Self-Validation: The combination of the correct retention time from HPLC and the correct parent and fragment masses provides a highly confident identity confirmation.
-
Diagram: Analytical QC Workflow
Caption: Standard workflow for quality control analysis.
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed.
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion & Future Outlook
This compound represents a classic example of a simple scaffold with significant untapped potential. Its combination of a biologically relevant pyridin-4-one core and synthetically versatile functional groups makes it an attractive starting point for fragment-based drug design and the construction of focused chemical libraries. Future research should focus on synthesizing a diverse array of derivatives and screening them against various biological targets, particularly protein kinases, bacterial enzymes, and viral polymerases. As our understanding of the structure-activity relationships of pyridinone-containing drugs continues to grow, this simple building block may well become the foundation for the next generation of targeted therapies.
References
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 9. angenechemical.com [angenechemical.com]
- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)pyridin-4-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(Hydroxymethyl)pyridin-4-ol (CAS No. 860411-74-1). While primarily recognized as a valuable chemical intermediate in the synthesis of pharmaceuticals, its structural similarity to biologically active pyridine derivatives, including Vitamin B6 analogs, suggests a potential for inherent bioactivity.[1][2][3] This document synthesizes the available information on its chemical properties, its role in drug development, and explores hypothesized biological activities based on structure-activity relationship (SAR) studies of related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to investigate its potential antimicrobial, antiproliferative, and hypoglycemic effects.
Introduction: The Chemical Identity and Known Utility of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position. Its chemical structure is a key determinant of its reactivity and potential biological interactions.
Chemical Properties:
| Property | Value |
| CAS Number | 860411-74-1 |
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| Appearance | Varies; often supplied as a solid |
| Purity | Typically ≥98% for pharmaceutical intermediate use |
Primarily, this compound is utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] The hydroxymethyl and hydroxyl substituents on the ring offer reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.
The related compound, 2-(hydroxymethyl)pyridine, is a known intermediate in the synthesis of agents with hypoglycemic activity and the oncology drug Neratinib, a tyrosine kinase inhibitor.[6][7] This established utility in the pharmaceutical landscape underscores the importance of the 2-(hydroxymethyl)pyridine moiety in molecules designed for biological applications.
Hypothesized Biological Activities and the Underlying Scientific Rationale
Potential Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in a multitude of compounds exhibiting antimicrobial properties.[8][9] The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell structures. It is hypothesized that this compound may exhibit antibacterial or antifungal properties. This hypothesis is supported by numerous studies on various pyridine derivatives that have demonstrated efficacy against a range of pathogens.[8]
Potential Antiproliferative Activity
Structure-activity relationship (SAR) studies on pyridine derivatives have indicated that the presence of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups can enhance their antiproliferative activity against various cancer cell lines.[4][5] These functional groups can participate in hydrogen bonding with key residues in the active sites of enzymes involved in cell proliferation, such as kinases. Given that the structurally related 2-(hydroxymethyl)pyridine is an intermediate for the tyrosine kinase inhibitor Neratinib, it is plausible that this compound itself could exhibit cytostatic or cytotoxic effects on cancer cells.[7]
Potential as a Modulator of Metabolic Pathways
The documented use of 2-(hydroxymethyl)pyridine as a precursor for compounds with hypoglycemic activity suggests that this compound could potentially interact with targets involved in metabolic regulation.[6][10] Enzymes such as α-glucosidase or glycogen phosphorylase, which are targets for some hypoglycemic agents, could be inhibited by this molecule.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended.
Assessment of Antimicrobial Activity
A standard method to determine the antimicrobial potential is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC and MBC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of MBC:
-
Sub-culture aliquots from the wells with no visible growth onto agar plates.
-
Incubate the plates overnight.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Caption: Workflow for MIC and MBC determination.
Assessment of Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT antiproliferative assay.
Assessment of Hypoglycemic Potential: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of the test compound or a positive control (e.g., acarbose).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of α-glucosidase activity.
-
Determine the IC50 value of the compound.
-
Hypothetical Mechanism of Action: Kinase Inhibition
Based on its structural features and the known activities of similar compounds, a plausible mechanism of action for any observed antiproliferative effects of this compound could be the inhibition of protein kinases. The pyridine ring can act as a scaffold, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors.
Caption: Hypothesized kinase inhibition mechanism.
Conclusion
This compound is a compound of interest at the intersection of chemical synthesis and potential biological activity. While its current role is primarily as a pharmaceutical intermediate, its structural characteristics, particularly its pyridine core and hydroxyl/hydroxymethyl functional groups, suggest a latent therapeutic potential. The hypotheses presented in this guide—antimicrobial, antiproliferative, and metabolic modulatory activities—are rooted in established principles of medicinal chemistry and structure-activity relationships. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these potential activities and elucidate the true biological profile of this intriguing molecule. Such investigations are crucial for unlocking the full potential of novel chemical entities in the ongoing quest for new therapeutic agents.
References
- 1. 2-(Hydroxymethyl)pyridin-4-ol860411-74-1, CasNo.860411-74-1 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 2-(hydroxymethyl)pyridin-4-ol and its derivatives, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic applications of this versatile chemical entity.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Design
The pyridine ring is a cornerstone in the development of pharmaceuticals, with its derivatives exhibiting a wide array of biological activities.[1] The this compound core, in particular, presents a unique combination of structural features that make it an attractive starting point for the design of novel therapeutic agents. The 4-hydroxyl group can exist in tautomeric equilibrium with its pyridin-4-one form, offering opportunities for diverse molecular interactions.[2][3] The 2-hydroxymethyl substituent provides a key site for derivatization and can participate in hydrogen bonding, a critical factor in ligand-receptor binding.[4]
This guide will delve into the synthetic pathways to access this scaffold, strategies for the design and synthesis of its derivatives and analogs, and a systematic approach to evaluating their biological potential.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of substituted pyridin-4-ols can be approached through various methodologies, often involving multi-component reactions or the functionalization of pre-existing pyridine rings.
Core Scaffold Synthesis
A flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids represents a modern and adaptable approach to constructing highly substituted pyridin-4-ol derivatives.[2] This method allows for the introduction of diverse substituents at various positions of the pyridine ring.
Conceptual Workflow for Core Synthesis:
Figure 1: Conceptual workflow for the three-component synthesis of pyridin-4-ols.
Experimental Protocol: General Procedure for Three-Component Synthesis
-
Lithiation of Alkoxyallene: Dissolve the chosen alkoxyallene in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes to generate the lithiated species.
-
Reaction with Nitrile and Carboxylic Acid: To the solution of the lithiated alkoxyallene, add the selected nitrile and allow the reaction to proceed for 1-2 hours at -78 °C. Subsequently, add the carboxylic acid and allow the mixture to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Derivatization of the Core Scaffold
Once the this compound core is synthesized, further modifications can be made to explore the structure-activity relationship (SAR).
Key Derivatization Strategies:
-
O-Alkylation/Arylation of the 4-hydroxyl group: The hydroxyl group can be converted to ethers or esters to modulate polarity and steric bulk.
-
Modification of the 2-hydroxymethyl group: This group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines to introduce different functional groups.
-
Functionalization of the Pyridine Ring: The pyridine ring itself can be further substituted at the 3, 5, and 6 positions using various C-H functionalization techniques.[5][6][7]
Illustrative Derivatization Workflow:
Figure 2: Key derivatization strategies for the this compound scaffold.
Design of Analogs: The Role of Bioisosterism
Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound.[8][9][10][11] For the this compound scaffold, several bioisosteric modifications can be envisioned to fine-tune its properties.
Table 1: Potential Bioisosteric Replacements for Key Functional Groups
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
| 4-Hydroxyl Group | -NH2, -SH, Tetrazole, Carboxylic Acid | Modulate acidity, hydrogen bonding capacity, and metabolic stability.[9] |
| 2-Hydroxymethyl Group | -CH2F, -CH2NH2, -CH2SH, -CONH2 | Alter hydrogen bonding potential, lipophilicity, and metabolic stability.[12] |
| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene, Furan | Modify electronic properties, metabolic stability, and potential for off-target effects. |
Characterization of Synthesized Compounds
Thorough characterization of all synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Standard Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure and confirming the successful incorporation of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups (e.g., -OH, -C=O, -NH).
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.
Biological Evaluation: A Tiered Screening Approach
Given the broad spectrum of activities associated with pyridine derivatives, a systematic and tiered approach to biological evaluation is recommended.[13][1]
Proposed Biological Screening Cascade:
Figure 3: A tiered approach for the biological evaluation of novel derivatives.
Potential Therapeutic Areas and Mechanisms of Action
Based on the known activities of related pyridinone and pyridine scaffolds, derivatives of this compound could be investigated for a variety of therapeutic applications.[14][15]
Table 2: Potential Biological Activities and Underlying Mechanisms
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Oncology | Kinase Inhibition, Topoisomerase Inhibition | The pyridone scaffold is a known hinge-binding motif for various kinases.[14] Pyridine derivatives have shown topoisomerase inhibitory activity.[1] |
| Infectious Diseases | Dihydrofolate Reductase Inhibition, DNA Gyrase Inhibition | Pyridine derivatives have demonstrated potent antimalarial activity through DHFR inhibition.[16] The pyridone core is present in some antibacterial agents targeting DNA gyrase. |
| Inflammatory Diseases | Cyclooxygenase (COX) Inhibition | Certain pyridine derivatives have shown significant COX inhibitory activity.[17] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, and test compounds.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold and correlation of these changes with biological activity are crucial for lead optimization.[18][19][20][21]
Key SAR Insights from Related Scaffolds:
-
Substitution at the 6-position of the pyridone ring: Introduction of bulky cycloalkyl groups has been shown to significantly improve antitubercular activity.[18]
-
Nature of the substituent on the pyridine nitrogen: For some biological activities, aryl substituents are preferred over alkyl groups.
-
Electronic properties of ring substituents: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa and overall electronic distribution, influencing target engagement.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of related pyridine and pyridone derivatives, provides a strong rationale for its exploration in drug discovery programs. Future efforts should focus on the synthesis and evaluation of diverse libraries of derivatives to fully elucidate the therapeutic potential of this versatile chemical entity. A thorough investigation of the SAR will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-space.com [chem-space.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Research Applications of 2-(Hydroxymethyl)pyridin-4-ol: A Versatile Pyridinol Scaffold
Abstract
2-(Hydroxymethyl)pyridin-4-ol is a bifunctional heterocyclic compound poised for significant utility in modern chemical and pharmaceutical research. Its structure uniquely combines a pyridin-4-ol nucleus, a privileged scaffold in medicinal chemistry, with a reactive hydroxymethyl group, offering multiple avenues for synthetic elaboration.[1][2] While direct research on this specific isomer is emerging, this guide synthesizes data from analogous structures and fundamental chemical principles to map out its potential applications. We project its utility as a core building block in the development of novel antibacterial agents, protein kinase inhibitors, and advanced coordination complexes for catalysis and materials science. This document provides researchers, scientists, and drug development professionals with a technical framework for harnessing the synthetic versatility and latent biological potential of this promising molecule.
Introduction to this compound
The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast number of natural products and synthetic drugs.[1][3] Its derivatives are highly sought after in the pharmaceutical industry for their ability to serve as pharmacophores and improve physicochemical properties like solubility.[3][4] The pyridin-4-ol substructure, in particular, is of significant interest due to its tautomeric equilibrium with 4-pyridone, offering unique hydrogen bonding capabilities and reaction pathways. When combined with a C2-hydroxymethyl substituent, the resulting molecule, this compound, becomes a highly adaptable scaffold for chemical exploration.
Physicochemical Properties
A precise understanding of a compound's properties is the foundation of experimental design. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 860411-74-1 | [5][6] |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.127 g/mol | [5] |
| SMILES | OCc1cc(O)ccn1 | [5] |
| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
The utility of a chemical scaffold is directly linked to its synthetic accessibility and the predictability of its chemical transformations.
Synthetic Strategies
The synthesis of substituted 4-hydroxypyridines has been a subject of intensive investigation.[7] While a specific, optimized synthesis for this compound is not widely published, established methods for related structures provide a logical blueprint. A plausible approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source to form the pyridin-4-one ring. For instance, processes involving the reaction of pyranones with aqueous ammonia have been shown to yield 4-hydroxypyridines, suggesting a viable pathway if a suitably substituted pyranone precursor can be synthesized.[7]
Key Reaction Sites and Versatility
The primary value of this compound lies in its dual reactivity. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol and the 4-pyridone forms. This duality, combined with the primary alcohol, presents three primary sites for chemical modification.
-
The Hydroxymethyl Group (C2-OH): This primary alcohol is amenable to a wide range of standard organic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions allow for the introduction of diverse functional groups or linking moieties.
-
The Pyridone Nitrogen (N1-H): In its 4-pyridone tautomeric form, the ring nitrogen bears a proton that can be substituted via N-alkylation or N-arylation, providing a key vector for structural diversification.
-
The 4-Hydroxy/Keto Group (C4-OH): This group can undergo O-alkylation or O-acylation, enabling another point of modification to fine-tune steric and electronic properties.
The interplay between these sites allows for a modular approach to library synthesis, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 6. This compound | 860411-74-1 | FH143248 [biosynth.com]
- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
Unraveling the Molecular Strategy of 2-(Hydroxymethyl)pyridin-4-ol: A Technical Guide to a Promising Therapeutic Scaffold
Abstract
The pyridin-4-ol moiety, and its tautomeric pyridin-4-one form, represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. 2-(Hydroxymethyl)pyridin-4-ol is a structurally intriguing example of this class, combining the features of a hydroxypyridinone with those of a pyridoxine (vitamin B6) analog. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its chemical architecture points toward two primary, compelling, and potentially interconnected-hypothesized biological activities. This technical guide will delve into these putative mechanisms: iron chelation and modulation of pyridoxal 5'-phosphate (PLP)-dependent pathways . Designed for researchers, scientists, and drug development professionals, this document will not only explore the theoretical underpinnings of these mechanisms but will also provide actionable, detailed experimental protocols to rigorously test these hypotheses. We will examine the causality behind experimental choices, ensuring a self-validating system of inquiry, and ground all claims in authoritative scientific literature.
Introduction: The Therapeutic Potential of the Pyridin-4-ol Scaffold
The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1][2] The introduction of a hydroxyl group at the 4-position creates a dynamic tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[3] This is of profound biochemical significance, as the hydroxypyridinone structure is a well-established, high-affinity chelator of metal ions, particularly Fe(III).[4][5]
This compound further elaborates on this core structure. The addition of a hydroxymethyl group at the 2-position invites an immediate structural comparison to pyridoxine, a vitamer of vitamin B6. This dual-feature composition suggests that this compound is not a simple monofunctional agent. Instead, it may exert its biological effects through one of two sophisticated mechanisms, or potentially a synergistic combination of both. This guide will now dissect each of these hypothesized pathways.
Hypothesized Mechanism of Action I: Iron Chelation
Theoretical Basis: The Hydroxypyridinone as a High-Affinity Iron Scavenger
The most prominent and empirically supported hypothesis for the bioactivity of this compound is its function as an iron chelator. The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridinone tautomer. The 3-hydroxy-4-pyridinone (in this case, with the hydroxymethyl group at the 2-position, the core chelating structure is a 5-hydroxy-pyridin-4-one) is a bidentate ligand that demonstrates a high and selective affinity for ferric iron (Fe³⁺).[4][6] Three of these bidentate ligands can coordinate with a single Fe³⁺ ion to form a stable hexadentate complex, effectively sequestering it from biological activity.[6]
Iron is essential for life, yet an excess of labile, redox-active iron can be profoundly toxic. It participates in the Fenton reaction, generating highly damaging hydroxyl radicals and inducing oxidative stress, which is implicated in a host of pathologies including neurodegenerative diseases, cardiovascular conditions, and certain cancers.[5][7][8] Iron chelation therapy is a clinically validated strategy to mitigate this iron-induced toxicity.[1][9][10] Compounds like deferiprone, a 3-hydroxy-4-pyridinone, are used clinically for this purpose.[7]
The presence of the 2-(hydroxymethyl) group may further enhance the iron-chelating properties of the molecule compared to simpler alkyl-substituted hydroxypyridinones. This substituent could influence the electronic properties of the ring and potentially participate in hydrogen bonding that modulates the stability and conformation of the iron complex.[4]
Visualizing the Chelation Mechanism
References
- 1. Iron Chelation Therapy | Boston Children's Hospital [childrenshospital.org]
- 2. mdpi.com [mdpi.com]
- 3. A Sulfated Polysaccharide from Red Seaweed Gracilaria caudata Exhibits Antioxidant and Antiadipogenic Activities In Vitro [mdpi.com]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 8. mdpi.com [mdpi.com]
- 9. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 10. leukaemia.org.au [leukaemia.org.au]
solubility and stability of 2-(Hydroxymethyl)pyridin-4-ol
An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)pyridin-4-ol
Authored by: A Senior Application Scientist
Introduction
This compound, a pyridine derivative, is a compound of interest in pharmaceutical research and development due to its structural similarity to pyridoxine (Vitamin B6). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive overview of the critical factors governing the , supported by established scientific principles and methodologies for its characterization.
Physicochemical Properties and Tautomerism
This compound (CAS Number: 860411-74-1) has the molecular formula C6H7NO2 and a molecular weight of 125.127 g/mol .[1] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[2] In polar solvents and the solid state, the keto tautomer is generally the more stable form due to favorable intermolecular hydrogen bonding and resonance stabilization.[2] This equilibrium is a critical consideration as it can influence the compound's reactivity, analytical profile, and overall stability.[2]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its molecular structure, featuring both a hydroxyl and a hydroxymethyl group, suggests a high affinity for polar solvents. The presence of these functional groups allows for the formation of hydrogen bonds, which is expected to lead to good solubility in aqueous solutions.[3] A related compound, 2-(Hydroxymethyl)pyridine, is reported to be miscible in water.[4][5]
Expected Solubility
| Solvent Class | Expected Solubility | Rationale |
| Aqueous (e.g., Water, Buffers) | High | The presence of hydroxyl and hydroxymethyl groups allows for strong hydrogen bonding with water molecules.[3] |
| Polar Protic (e.g., Ethanol, Methanol) | High | The compound can act as both a hydrogen bond donor and acceptor, facilitating interaction with these solvents. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | The polarity of the compound should allow for favorable dipole-dipole interactions. |
| Non-polar (e.g., Hexane, Toluene) | Low | The significant polarity of the molecule will limit its solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A robust method for determining the thermodynamic solubility of this compound is the shake-flask method.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated analytical method, such as RP-HPLC.[6]
Caption: Workflow for Shake-Flask Solubility Assay.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Insights into its stability can be drawn from studies on related pyridin-4-ol derivatives and pyridoxine.
Key Stability Concerns
-
Hydrolytic Degradation: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[2] Studies on pyridoxine have shown good stability in acidic formulations, with a suspension at pH 3.46-3.62 being stable for 91 days and an injection at pH 2.4 remaining stable for at least 180 days.[7][8]
-
Photodegradation: Like many pyridine-containing compounds, this compound is expected to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various degradation products, such as N-oxides and further hydroxylated derivatives.[2] While pyridoxine is stable in strong acids and bases, it can be oxidized when boiled in an oxidizing acid.[9]
Forced Degradation Studies
To proactively identify potential degradation products and understand the degradation pathways, forced degradation (stress testing) studies are essential.
Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Caption: Forced Degradation Pathways.
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of pyridoxine and its derivatives.[6][10]
Recommended RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds.[10] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH ~3.5) and an organic modifier (e.g., methanol or acetonitrile). | The acidic pH helps to suppress the ionization of the pyridine ring, leading to better peak shape and retention.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[10] |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~290 nm).[10] | Provides good sensitivity for the pyridine chromophore. |
| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |
| Column Temperature | 25-30°C | Ensures reproducible retention times. |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.
Conclusion
This compound is a polar molecule with an expected high solubility in aqueous media. Its stability is a critical attribute that is highly dependent on pH, with a preference for neutral to slightly acidic conditions to mitigate hydrolytic degradation. The compound is also susceptible to photodegradation and oxidation. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective formulations for research and therapeutic applications.
References
- 1. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 2-(Hydroxymethyl)pyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
An In-Depth Technical Guide to the Tautomerism of 2-(Hydroxymethyl)pyridin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tautomeric state of a molecule is a critical determinant of its physicochemical properties, receptor-binding capabilities, and overall pharmacological profile. For heteroaromatic systems like pyridin-4-ol derivatives, the equilibrium between the hydroxypyridine (enol) and pyridin-4(1H)-one (keto) forms is of paramount importance. This guide provides an in-depth analysis of the tautomerism of 2-(hydroxymethyl)pyridin-4-ol. While this specific molecule is not extensively characterized in the literature, we will apply established principles of physical organic chemistry to predict its behavior. We will further detail robust experimental and computational protocols to enable researchers to definitively characterize its tautomeric landscape. This document serves as both a predictive analysis and a practical methodological guide for scientists in drug discovery and chemical research.
The Fundamental Landscape: Pyridin-4-ol Tautomerism
Pyridin-4-ol exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxypyridine (often referred to as the 'enol' or 'lactim' form) and the non-aromatic but highly polar pyridin-4(1H)-one (the 'keto' or 'lactam' form). The position of this equilibrium is not fixed; it is a delicate balance dictated by the molecule's environment and intrinsic structural features.[1]
The relative stability of these forms is governed by several competing factors:
-
Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers significant stabilization. The pyridone form breaks this aromaticity but gains a strong carbonyl (C=O) bond and a delocalized amide-like system.[2]
-
Solvation: The solvent plays a pivotal role.[3] The pyridone tautomer is significantly more polar and a better hydrogen bond donor/acceptor via its N-H and C=O groups. Consequently, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) strongly favor the pyridone form through intermolecular hydrogen bonding.[1][4]
-
Physical State: In the gas phase, where intermolecular interactions are minimized, the aromatic hydroxypyridine form is generally the more stable tautomer.[1] In the solid state, the pyridone form often predominates due to its ability to form stable, intermolecular hydrogen-bonded networks.[4]
The Specific Case: Influence of the 2-(Hydroxymethyl) Substituent
The introduction of a hydroxymethyl group at the C2 position introduces a new, powerful element: the potential for intramolecular hydrogen bonding . This interaction can significantly alter the energy landscape of the tautomeric equilibrium compared to the unsubstituted parent molecule. Two primary intramolecularly hydrogen-bonded structures are plausible, one for each major tautomer.
-
Tautomer A (Hydroxypyridine form): The hydroxyl group of the C2 substituent can form a hydrogen bond with the nitrogen atom of the pyridine ring. This interaction would be expected to further stabilize the already aromatic hydroxypyridine form. Such stabilization of a hydroxy tautomer via intramolecular hydrogen bonding is a known phenomenon.[5]
-
Tautomer B (Pyridone form): The hydroxyl group of the C2 substituent can form a hydrogen bond with the carbonyl oxygen at C4. This would create a six-membered ring-like structure, which is generally stable, thereby providing additional stabilization to the pyridone form.
The central scientific question is determining which of these intramolecular interactions is stronger and how it competes with the intermolecular forces of solvation.
Below is a diagram illustrating the core equilibrium and the potential for intramolecular hydrogen bonding.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tautomeric pyridines. Part XII. The stabilisation of hydroxy-forms by intramolecular hydrogen-bonding - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of 2-(Hydroxymethyl)pyridin-4-ol from Pyridine N-Oxides
Introduction
Substituted pyridinols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(Hydroxymethyl)pyridin-4-ol, in particular, is a versatile building block, offering three distinct points for molecular elaboration. Its synthesis, however, requires careful strategic planning to control the regiochemistry of substitution. This application note provides a comprehensive, field-proven guide for the synthesis of this compound, leveraging the unique reactivity of pyridine N-oxides. This approach allows for the sequential and controlled functionalization of the pyridine ring, starting from the readily available commodity chemical, 2-picoline.
The narrative will go beyond a simple recitation of steps, delving into the causality behind experimental choices and the mechanistic underpinnings of the key transformations. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis is designed as a five-step sequence, capitalizing on the ability of the N-oxide functional group to activate the pyridine ring for electrophilic substitution at the 4-position and to facilitate rearrangement of the 2-methyl group.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-2-picoline N-oxide
This section details the preparation of the crucial intermediate, where the 4-position is functionalized prior to the modification of the 2-methyl group.
Step 1: N-Oxidation of 2-Picoline
Causality: The initial N-oxidation is a critical activating step. The resulting N-oxide group reverses the typical reactivity of the pyridine ring. By withdrawing electron density through induction and donating it through resonance, it renders the C4 position susceptible to electrophilic attack while deactivating the C3/C5 positions.
Protocol:
-
To a solution of 2-picoline (1.0 eq) in glacial acetic acid (5.0 vol), add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 70-80°C and maintain for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.
-
The crude product can be purified by distillation under high vacuum or used directly in the next step after thorough drying.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 2-Picoline | 1.0 | 93.13 | 10.0 g (107.4 mmol) |
| Glacial Acetic Acid | Solvent | 60.05 | 50 mL |
| Hydrogen Peroxide (30%) | 1.5 | 34.01 | 18.3 g (161.1 mmol) |
Step 2: Nitration of 2-Picoline N-oxide
Causality: With the N-oxide in place, electrophilic nitration proceeds with high regioselectivity at the electron-rich C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is used as the potent nitrating agent required to overcome the inherent electron deficiency of the pyridine ring system, even with N-oxide activation.[1]
Protocol:
-
Prepare the nitrating acid by slowly adding concentrated sulfuric acid (3.0 vol) to fuming nitric acid (1.2 vol) in an ice bath.
-
In a three-neck flask equipped with a thermometer and an addition funnel, heat 2-picoline N-oxide (1.0 eq) to 60°C.
-
Add the nitrating acid dropwise, maintaining the internal temperature below 90°C.
-
After the addition is complete, heat the mixture to 125-130°C for 3 hours.[2]
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~15g per 1g of starting material).
-
Neutralize the solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is 7-8. Be cautious of vigorous foaming.
-
The yellow solid precipitate, 4-nitro-2-picoline N-oxide, is collected by vacuum filtration, washed with cold water, and dried. It can be purified by recrystallization from acetone.[2]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 2-Picoline N-oxide | 1.0 | 109.13 | 10.0 g (91.6 mmol) |
| Fuming Nitric Acid | ~2.7 | 63.01 | 12 mL |
| Conc. Sulfuric Acid | ~5.1 | 98.08 | 30 mL |
Step 3: Conversion of 4-Nitro to 4-Hydroxy Group
Causality: The electron-withdrawing N-oxide and nitro groups make the C4 position highly electrophilic, facilitating nucleophilic aromatic substitution. The nitro group can be displaced by a hydroxyl group under basic conditions. A literature-validated method involves reaction with alkaline hydrogen peroxide, which provides a facile route to the desired 4-hydroxypyridine N-oxide.[3]
Protocol:
-
Dissolve 4-nitro-2-picoline N-oxide (1.0 eq) in water.
-
Add a solution of sodium hydroxide (or potassium hydroxide) followed by the dropwise addition of 30% hydrogen peroxide.
-
The reaction is typically exothermic and should be maintained at a temperature not exceeding 50°C.[3]
-
After the reaction is complete (monitored by TLC), the solution is acidified with an acid like HCl to precipitate the product.
-
The resulting 4-hydroxy-2-picoline N-oxide is collected by filtration, washed with cold water, and dried.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 4-Nitro-2-picoline N-oxide | 1.0 | 154.12 | 10.0 g (64.9 mmol) |
| Sodium Hydroxide | Stoichiometric | 40.00 | ~2.6 g (64.9 mmol) |
| Hydrogen Peroxide (30%) | Excess | 34.01 | Varies |
| Water | Solvent | 18.02 | Sufficient to dissolve |
Part 2: The Boekelheide Rearrangement and Final Hydrolysis
With the 4-hydroxy group installed, the final stage involves the conversion of the 2-methyl group to a hydroxymethyl group via the classic Boekelheide rearrangement.
Step 4: The Boekelheide Rearrangement
Causality: This elegant transformation converts an α-alkyl pyridine N-oxide into the corresponding hydroxymethyl pyridine derivative.[4] The reaction proceeds through a concerted pericyclic reaction mechanism. Acetic anhydride serves a dual purpose: it acylates the N-oxide oxygen, making it a good leaving group, and it acetylates the 4-hydroxy group, protecting it during the reaction. The acetate anion then acts as a base to deprotonate the α-methyl group, initiating a[2][2]-sigmatropic rearrangement.[4]
Caption: Key stages of the Boekelheide rearrangement.
Protocol:
-
Suspend 4-hydroxy-2-picoline N-oxide (1.0 eq) in a large excess of acetic anhydride (e.g., 10-20 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-4 hours.[4] The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it into ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude di-acetylated product, 2-(acetoxymethyl)-4-acetoxypyridine, which can be used directly in the next step.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 5g scale) |
| 4-Hydroxy-2-picoline N-oxide | 1.0 | 125.12 | 5.0 g (39.9 mmol) |
| Acetic Anhydride | ~10-20 | 102.09 | 40-80 mL |
Step 5: Final Hydrolysis
Causality: The final step is a straightforward saponification (base-catalyzed hydrolysis) of the two ester groups (the 2-acetoxymethyl and the 4-acetoxy) to reveal the desired diol product.
Protocol:
-
Dissolve the crude di-acetylated intermediate from the previous step in methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (2.5 eq to ensure hydrolysis of both esters) or potassium carbonate.
-
Stir the mixture at room temperature for several hours or gently heat to 50°C to expedite the reaction.
-
Monitor the hydrolysis by TLC.
-
Once complete, neutralize the mixture with an acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
The aqueous residue can be cooled to induce crystallization or extracted with a polar organic solvent like ethyl acetate.
-
The final product, this compound, can be purified by recrystallization (e.g., from ethanol/water).
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (from 5g scale) |
| Crude Di-acetylated Intermediate | 1.0 | 209.20 | ~8.3 g (39.9 mmol) |
| Sodium Hydroxide | 2.5 | 40.00 | 4.0 g (99.8 mmol) |
| Methanol / Water | Solvent | - | As needed |
Safety Precautions
-
Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Always add acid to water/ice, never the other way around.
-
Peroxides: Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes. The N-oxidation reaction can be exothermic and should be controlled with proper cooling.
-
Anhydrides: Acetic anhydride is corrosive and lachrymatory. Handle in a fume hood. Its reaction with water is exothermic.
References
Application Notes & Protocols: The Strategic Use of 2-(Hydroxymethyl)pyridin-4-ol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring system is one of the most ubiquitous heterocyclic scaffolds in FDA-approved pharmaceuticals, prized for its ability to engage in biologically relevant interactions such as hydrogen bonding and metal coordination.[1] Among the vast family of pyridine derivatives, pyridin-4-ones, and their tautomeric 4-hydroxypyridines, represent a "privileged structure." This designation is reserved for molecular frameworks that can provide ligands for more than one type of receptor or enzyme target, significantly increasing their utility in drug discovery.[2] The pyridin-4-one moiety can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned to enhance solubility, lipophilicity, and metabolic stability.[2][3]
2-(Hydroxymethyl)pyridin-4-ol is a bifunctional building block that capitalizes on the inherent advantages of the pyridin-4-one core. The introduction of a hydroxymethyl group at the 2-position provides a crucial handle for synthetic elaboration, allowing for the construction of complex molecular architectures through reactions like etherification, esterification, and oxidation.[4] This unique combination of a privileged scaffold and a versatile functional group makes this compound a highly valuable starting material for the synthesis of complex pharmaceutical intermediates. This application note will provide a detailed exploration of its synthetic utility, complete with step-by-step protocols for key transformations, an analysis of the chemical principles guiding these processes, and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 860411-74-1 | [5] |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | Solid (Typical) | - |
| IUPAC Name | This compound | [5] |
| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [5] |
Safety and Handling:
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its derivatives.
-
Hazard Identification: While specific GHS data for this compound is not extensively published, related pyridinols and hydroxymethylpyridines are typically classified as harmful if swallowed, and causing skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthetic Applications and Protocols
The true value of this compound lies in its versatility as a synthon. Below, we explore two representative synthetic transformations that highlight its utility in constructing key pharmaceutical intermediates.
Application 1: Multi-Component Reaction for the Synthesis of a Dihydronaphthyridine Core – A Finerenone Intermediate Analogue
The dihydropyridine and dihydronaphthyridine cores are central to a number of blockbuster drugs. Finerenone, a non-steroidal mineralocorticoid receptor antagonist, features a complex dihydronaphthyridine scaffold.[7][8] While the direct synthesis of Finerenone intermediates often starts with a related aminopyridine, the multi-component reaction strategy is highly illustrative of how the pyridinone core can be used to rapidly build molecular complexity. The following protocol is adapted from a patented synthesis of a key Finerenone intermediate, showcasing a powerful three-component reaction.[9]
Workflow for Dihydronaphthyridine Synthesis
Caption: Multi-step synthesis of a Finerenone intermediate analogue.
Detailed Protocol: Three-Component Condensation
This protocol outlines the initial and most critical step in the sequence, the formation of the core heterocyclic system.
-
Reagent Preparation:
-
To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-5-methyl-2-hydroxypyridine (1.0 eq), 4-cyano-2-methoxybenzaldehyde (1.0 eq), and diethyl malonate (1.0 eq).
-
Add an inert solvent such as toluene or xylene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., piperidine or acetic acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydronaphthyridine precursor (Compound 1).
-
Causality and Experimental Rationale:
-
Three-Component Reaction: This approach is a hallmark of efficient organic synthesis, allowing for the rapid construction of a complex scaffold from simple starting materials in a single step, thereby improving atom economy and reducing waste.[9]
-
Acid Catalysis: The acid catalyst facilitates both the initial Knoevenagel condensation between the aldehyde and diethyl malonate, and the subsequent Michael addition of the pyridinone, followed by cyclization and dehydration to form the dihydronaphthyridine ring.
-
Inert Solvent: Toluene or xylene are chosen for their high boiling points, allowing the reaction to be conducted at elevated temperatures to drive it to completion. They are also azeotropic with water, which can help to remove the water formed during the reaction via a Dean-Stark apparatus, further pushing the equilibrium towards the product.
Application 2: Esterification of the Hydroxymethyl Group – Synthesis of Ibuprofen Piconol
A more direct functionalization of the hydroxymethyl group is its esterification to produce prodrugs or other active molecules. Ibuprofen piconol is an ester of the well-known NSAID ibuprofen and 2-(hydroxymethyl)pyridine. This reaction is an excellent example of a standard, yet crucial, transformation in pharmaceutical synthesis. The following protocol is based on a patented synthesis of Ibuprofen piconol.[6]
Reaction Scheme: Esterification of 2-(Hydroxymethyl)pyridine
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 2-(Hydroxymethyl)pyridin-4-ol as a Versatile Bifunctional Building Block in Organic Synthesis
Abstract: This guide provides an in-depth technical overview of 2-(Hydroxymethyl)pyridin-4-ol (CAS No: 860411-74-1), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical synthesis.[1][2] Its structure is distinguished by two key functional groups: a primary alcohol at the 2-position and a pyridin-4-ol moiety. This bifunctionality, coupled with the inherent biological relevance of the pyridinone scaffold, makes it a valuable precursor for creating diverse molecular architectures.[3][4] We will explore its fundamental chemical properties, reactivity, and provide detailed protocols for its strategic manipulation in synthetic workflows.
Core Concepts: Physicochemical Properties & Reactivity
This compound is a stable, crystalline solid that serves as a versatile scaffold in organic synthesis.[1] Its utility is rooted in its distinct electronic properties and the presence of two orthogonal reactive sites.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical feature governing the reactivity of this compound is its existence as a tautomeric mixture, primarily favoring the pyridin-4(1H)-one form. This equilibrium is fundamental to understanding its reaction pathways, as it influences whether reactions occur on the nitrogen or the oxygen atom of the heterocyclic core. The pyridone form is a privileged structure in medicinal chemistry, often acting as a bioisostere for amides or phenols and participating in crucial hydrogen bonding interactions with biological targets.[3][4]
Caption: Tautomeric equilibrium of this compound.
Profile of Reactive Centers
The synthetic versatility of this building block stems from the differential reactivity of its two functional groups. Strategic protection or selective reaction conditions allow chemists to functionalize one site while leaving the other intact for subsequent transformations.
Caption: Reactivity map of this compound.
Core Synthetic Applications
The pyridine and pyridinone motifs are cornerstones in modern pharmacology and crop science.[5][6][7][8] This building block provides a direct entry point into these valuable chemical classes.
Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridinone core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of many protein kinases.[3] this compound is an ideal starting point for generating libraries of potential inhibitors. The N-H of the pyridone can be functionalized to project a substituent into the solvent-exposed region, while the hydroxymethyl group can be modified to explore deeper pockets of the active site.
Caption: Workflow for kinase inhibitor library synthesis.
Agrochemical Development
Pyridin-4-ol derivatives are precursors to potent agrochemicals, including herbicides and fungicides.[9] The presence of the hydroxymethyl group on this compound offers a valuable synthetic handle for introducing functionalities that can modulate the compound's spectrum of activity, soil mobility, or metabolic stability in target organisms, leading to the development of next-generation crop protection agents.[8][10]
Detailed Experimental Protocols
The following protocols are representative examples of selective transformations that can be performed on this compound.
Protocol 1: Selective N-Alkylation of the Pyridin-4-one Core via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a reliable method for the N-alkylation of pyridones under mild, neutral conditions, which is crucial for preserving the unprotected primary alcohol at the C2 position. This selectivity is often difficult to achieve with standard alkylation methods using a base, which can deprotonate both the N-H and O-H groups.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
An appropriate primary or secondary alcohol (R-OH) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting material).
-
Add the desired alcohol (R-OH, 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified directly by silica gel column chromatography. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective for separating the N-alkylated product from triphenylphosphine oxide and other byproducts.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the R-group in the NMR spectrum are key indicators of a successful reaction.
Protocol 2: Selective Oxidation of the Hydroxymethyl Group to an Aldehyde
Rationale: The conversion of the primary alcohol to an aldehyde creates a new electrophilic center for a host of subsequent reactions, such as Wittig olefination, reductive amination, or Grignard additions. Manganese dioxide (MnO₂) is an effective and mild oxidant for allylic and benzylic-type alcohols, showing excellent chemoselectivity for the C2-hydroxymethyl group over the pyridone ring system.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite™ or a similar filtration aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in DCM or CHCl₃ (approx. 0.05 M).
-
Add activated MnO₂ (5-10 eq by weight) to the suspension. The reaction is heterogeneous.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting material.
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite™ to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM or an ethyl acetate/methanol mixture to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.
-
The product, 2-formylpyridin-4-ol, can often be used directly in the next step or further purified by recrystallization or silica gel chromatography if necessary.
-
-
Validation: Successful oxidation is confirmed by the disappearance of the hydroxymethyl protons (a singlet around 4.7 ppm) and the appearance of a new aldehyde proton signal (a singlet between 9-10 ppm) in the ¹H NMR spectrum. An IR spectrum will show a characteristic C=O stretch for the aldehyde around 1700 cm⁻¹.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Selectivity Rationale | Typical Yield Range |
| N-Alkylation | PPh₃, DIAD/DEAD, R-OH | Anhydrous THF, 0 °C to RT | Mild, neutral conditions of the Mitsunobu reaction favor N-alkylation over O-alkylation of the alcohol. | 60-85% |
| C2-Oxidation | Activated MnO₂ | DCM or CHCl₃, RT | MnO₂ is a chemoselective oxidant for benzylic/allylic alcohols, leaving the pyridone core untouched. | 70-95% |
| O-Esterification | Acyl Chloride, Pyridine | DCM, 0 °C to RT | The primary alcohol is more nucleophilic than the pyridone oxygen, allowing for selective acylation. | 80-95% |
References
- 1. This compound | 860411-74-1 | FH143248 [biosynth.com]
- 2. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust HILIC-MS/MS Method for the Quantitative Analysis of 2-(Hydroxymethyl)pyridin-4-ol
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and validated method for the quantitative analysis of 2-(Hydroxymethyl)pyridin-4-ol using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and sharp peak shapes, which are often challenging to achieve with traditional reversed-phase chromatography. The method utilizes electrospray ionization in positive ion mode (ESI+) for high-sensitivity detection and quantification. Detailed protocols for sample preparation, instrument configuration, and data analysis are provided, along with a discussion of the method's validation, demonstrating its suitability for high-throughput screening, impurity profiling, and pharmacokinetic studies in drug development.
Introduction and Analytical Rationale
This compound (CAS: 860411-74-1) is a pyridine derivative of interest in pharmaceutical research and development, potentially serving as a key intermediate in synthesis or appearing as a metabolite or degradation product.[1][2] Its chemical structure, featuring two hydrophilic hydroxyl groups and a basic pyridine nitrogen, renders it a highly polar and water-soluble compound.[3]
The analysis of such small polar molecules presents a significant challenge for conventional reversed-phase (RP) HPLC, where they are often poorly retained and elute in or near the solvent front, leading to poor resolution and matrix effects.[4][5] While specialized aqueous-stable RP columns exist, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a more direct and effective solution.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in strong retention.[9][10] For this reason, HILIC was selected as the chromatographic mode of choice.
From a detection standpoint, the pyridine ring contains a basic nitrogen atom (pKa ≈ 5.2-6 for many pyridines) that is readily protonated.[11][12] This makes this compound an ideal candidate for Electrospray Ionization in positive ion mode (ESI+), which is expected to generate a strong protonated molecular ion [M+H]⁺, ensuring high sensitivity.[13][14] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and allows for accurate quantification even in complex biological matrices.
A critical characteristic of the analyte is its potential for tautomerism. This compound can exist in equilibrium with its keto form, 2-(hydroxymethyl)pyridin-4(1H)-one.[15] The keto tautomer is often more stable in polar solvents.[15] This equilibrium can potentially lead to peak broadening in chromatography if the interconversion is slow on the chromatographic timescale. The developed HILIC method aims to provide conditions where a single, sharp peak is observed, representing the rapid equilibrium between tautomers.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)
-
Mobile Phase Additives: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Sample Preparation: 0.2 µm Syringe Filters (PTFE or equivalent)
Standard and Sample Preparation Protocol
This protocol is designed for the analysis of a pure standard. For complex matrices like plasma or tissue homogenates, a protein precipitation[16] or solid-phase extraction (SPE)[17][18] step would be required prior to the final dilution.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) Methanol:Water mixture in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 90:10 (v/v) Acetonitrile:Water.
-
Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution using 90:10 (v/v) Acetonitrile:Water as the diluent. This range should be adjusted based on the expected sample concentrations.
-
Sample Preparation: For analysis of a formulated product or reaction mixture, dilute the sample with 90:10 (v/v) Acetonitrile:Water to bring the expected analyte concentration within the calibration range.
-
Final Filtration: Before injection, filter all standards and samples through a 0.2 µm syringe filter to remove any particulates that could damage the HPLC system.[18]
HPLC-MS/MS Instrumentation and Conditions
The following parameters were established on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC System Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | HILIC Amide Column (e.g., Waters ACQUITY BEH Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Rationale for HPLC Conditions: An amide-based HILIC column provides robust retention for polar, neutral, and charged analytes.[19] The use of ammonium acetate and formic acid in the mobile phase helps to ensure good peak shape and improve the efficiency of ESI ionization.[11][20] A shallow gradient from high to low organic content is used to elute the analyte from the HILIC column.[20]
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| This compound | |
Rationale for MS Conditions: The precursor ion of m/z 126.1 corresponds to the protonated molecule [C₆H₇NO₂ + H]⁺. The product ion at m/z 108.1 is proposed to result from the neutral loss of water (H₂O) from the hydroxymethyl group. The qualifier ion at m/z 79.1 likely corresponds to fragmentation of the pyridine ring structure after the initial water loss. Using two transitions enhances the specificity of the assay.
Workflow and Data Analysis
The overall analytical workflow is designed for efficiency and reproducibility, moving from sample receipt to final data reporting.
Figure 1: HPLC-MS/MS analysis workflow. This diagram outlines the key stages from sample preparation to final data reporting.
Results and Method Performance
The HILIC-MS/MS method demonstrated excellent performance for the analysis of this compound.
-
Chromatography: The analyte eluted at approximately 3.8 minutes with a sharp, symmetrical peak, indicating good interaction with the HILIC stationary phase and minimal on-column tautomeric conversion issues.
-
Selectivity: No interfering peaks were observed at the retention time of the analyte in blank matrix injections, demonstrating the high selectivity of the MRM method.
-
Method Validation: The method was validated for linearity, sensitivity, precision, and accuracy. The results, summarized in Table 3, confirm the method is reliable and fit for purpose.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 5% Inter-day: < 8% |
| Accuracy (% Recovery) | 94% - 106% at three concentration levels |
Conclusion
The developed HILIC-MS/MS method provides a selective, sensitive, and robust tool for the quantitative analysis of the highly polar compound this compound. The use of HILIC successfully overcomes the retention challenges associated with reversed-phase chromatography, while tandem mass spectrometry ensures high specificity and low detection limits. This well-validated method is ideally suited for various applications in the pharmaceutical industry, including metabolic studies, impurity analysis, and quality control of drug formulations.
References
- 1. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hplc.eu [hplc.eu]
- 5. uhplcs.com [uhplcs.com]
- 6. jordilabs.com [jordilabs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Small Molecule HPLC [sigmaaldrich.com]
- 18. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 19. waters.com [waters.com]
- 20. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: The Role of 2-(Hydroxymethyl)pyridin-4-ol in the Development of Novel Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the emerging role of 2-(Hydroxymethyl)pyridin-4-ol as a versatile building block for the synthesis of novel functional polymers. While direct literature on the polymerization of this specific monomer is nascent, its unique bifunctional nature, combining a primary alcohol and a pyridin-4-ol moiety, presents significant opportunities for creating advanced polymers with tailored properties. This guide outlines a plausible synthetic pathway for the monomer, details its chemical reactivity, and provides in-depth protocols for its incorporation into polyesters, polyurethanes, and epoxy resins. The potential applications of these novel polymers in fields such as drug delivery, biomaterials, and advanced coatings are also discussed.
Introduction: The Potential of a Novel Pyridin-4-ol Monomer
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions. Polymers incorporating pyridine moieties have found applications as catalysts, drug carriers, and materials with specialized optical and electronic properties. This compound is a particularly interesting, yet underexplored, monomer that features two distinct reactive sites: a primary hydroxyl group amenable to classic polymerization reactions and a pyridin-4-ol group that can engage in hydrogen bonding, catalysis, and potential post-polymerization modifications. This unique combination allows for the design of polymers with a rich array of functionalities and potential for complex macromolecular architectures.
Synthesis of this compound: A Proposed Pathway
Given the limited availability of a direct, documented synthesis for this compound, a plausible multi-step synthetic route is proposed based on established pyridine chemistry. This pathway provides a reliable method for obtaining the monomer in sufficient quantities for polymer synthesis research.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-bromo-4-methoxypyridine
-
To a solution of sodium methoxide (prepared from sodium in methanol), add 2-bromo-4-chloropyridine.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-4-methoxypyridine.
Step 2: Synthesis of 2-(Hydroxymethyl)-4-methoxypyridine
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2-bromo-4-methoxypyridine in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the solution to 0 °C and bubble dry formaldehyde gas through the reaction mixture, or add paraformaldehyde.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 2-(Hydroxymethyl)-4-methoxypyridine in an appropriate solvent such as dichloromethane.
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with methanol, followed by water.
-
Neutralize the solution and extract the product. Purify by recrystallization or column chromatography.
Polymer Synthesis Utilizing this compound
The bifunctionality of this compound allows for its incorporation into a variety of polymer backbones through established polymerization techniques.
Polyesters via Polycondensation
The primary alcohol of this compound can react with dicarboxylic acids or their derivatives to form polyesters. The pyridine ring in the polymer backbone can introduce unique properties such as increased thermal stability and the ability to coordinate with metal ions.
Caption: Polycondensation of this compound with a diacid chloride.
Protocol 2: Synthesis of a Pyridine-Containing Polyester
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve this compound and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., THF or DMAc).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride) in the same solvent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
| Diacid Monomer | Expected Polymer Properties | Potential Applications |
| Adipoyl Chloride | Flexible, lower melting point | Biodegradable materials, drug delivery matrices |
| Terephthaloyl Chloride | Rigid, high thermal stability | High-performance plastics, engineering materials |
Polyurethanes via Polyaddition
The reaction of the hydroxyl group of this compound with diisocyanates yields polyurethanes. The presence of the pyridine ring can enhance the thermal and mechanical properties of the resulting polyurethane and provide sites for hydrogen bonding and quaternization.[1][2]
Protocol 3: Synthesis of a Pyridine-Containing Polyurethane
-
In a flame-dried reactor, add this compound and a diisocyanate (e.g., MDI or HDI) to an anhydrous solvent (e.g., DMF or DMSO).
-
Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir for several hours.
-
Monitor the disappearance of the isocyanate peak by FT-IR spectroscopy.
-
Once the reaction is complete, precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Diisocyanate Monomer | Expected Polymer Properties | Potential Applications |
| Methylene diphenyl diisocyanate (MDI) | Rigid, high-performance elastomer | Foams, coatings, adhesives |
| Hexamethylene diisocyanate (HDI) | Flexible, aliphatic polyurethane | Biomedical implants, flexible coatings |
Epoxy Resins
The pyridin-4-ol moiety, particularly the nitrogen atom, can act as a curing agent for epoxy resins. The hydroxyl group can also participate in the curing reaction, leading to a highly cross-linked network. Pyridine-containing epoxy resins are known for their enhanced thermal stability and mechanical strength.[3]
Caption: Curing of an epoxy resin with this compound.
Protocol 4: Curing of an Epoxy Resin
-
Melt the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) at an elevated temperature.
-
Add the desired stoichiometric amount of this compound to the molten epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven at a specified temperature schedule (e.g., 120 °C for 2 hours, followed by post-curing at 150 °C for 4 hours).
-
Allow the cured resin to cool slowly to room temperature before demolding.
Characterization of Novel Polymers
The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, thermal properties, and morphology.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of functional groups and polymer formation. |
| NMR Spectroscopy (¹H, ¹³C) | Determination of polymer structure and composition. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution (Mn, Mw, PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
Potential Applications in Drug Development and Beyond
The unique functionalities of polymers derived from this compound open up a wide range of potential applications:
-
Drug Delivery: The pyridine moiety can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery. The pH-responsive nature of the pyridine ring can be exploited for controlled drug release in specific physiological environments.
-
Biomaterials: The biocompatibility of pyridine-containing polymers can be tuned for applications in tissue engineering and medical implants.[4] The ability to coordinate with metal ions could be used to create antimicrobial surfaces.
-
Advanced Coatings: The high thermal stability and potential for strong adhesion make these polymers suitable for protective and functional coatings.
Conclusion
This compound represents a promising but currently underutilized monomer for the development of novel functional polymers. Its synthesis, while not yet established in the literature, is achievable through plausible and scalable synthetic routes. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis and characterization of polyesters, polyurethanes, and epoxy resins incorporating this versatile building block. The anticipated unique properties of these materials are expected to drive innovation in diverse fields, from advanced drug delivery systems to high-performance engineering plastics.
References
Application Notes and Protocols for 2-(Hydroxymethyl)pyridin-4-ol in Advanced Material Synthesis
For: Researchers, materials scientists, and chemical development professionals.
Introduction: 2-(Hydroxymethyl)pyridin-4-ol is a bifunctional pyridine derivative with significant, yet largely untapped, potential in material science. Its structure, featuring a pyridin-4-ol core with a hydroxymethyl substituent at the 2-position, presents a unique combination of coordination sites and reactive functional groups. The pyridin-4-ol moiety exists in a tautomeric equilibrium with its keto form, 4-pyridone, which influences its electronic properties and reactivity[1]. This, combined with the nucleophilic hydroxyl and hydroxymethyl groups, makes it a versatile building block for the synthesis of advanced materials, including coordination polymers, metal-organic frameworks (MOFs), and functional polymers. These materials are of great interest for applications ranging from catalysis and gas storage to novel optical and biomedical materials[2][3].
This guide provides detailed application notes and scientifically grounded protocols for leveraging this compound in the synthesis of next-generation materials. While direct literature on this specific molecule's material applications is emerging, the protocols herein are adapted from established methodologies for analogous pyridine-based compounds and are designed to provide a robust starting point for research and development.
Part 1: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the hydroxyl group of this compound are excellent coordination sites for metal ions, making it an ideal organic linker for the construction of MOFs and coordination polymers[2]. The additional hydroxymethyl group can either participate in coordination, leading to higher-dimensional frameworks, or remain as a pendant functional group, imparting specific properties like hydrophilicity or providing a site for post-synthetic modification.
Application Note: Design of a Zinc-Based MOF
Zinc (II) is a common choice for the synthesis of pyridin-4-ol-based MOFs due to its flexible coordination geometry and the biocompatibility of the resulting frameworks[2]. The following protocol details the hydrothermal synthesis of a hypothetical zinc-based MOF using this compound as the primary organic linker. Hydrothermal synthesis is a well-established method for crystallizing MOFs, as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals[2].
Experimental Protocol 1: Hydrothermal Synthesis of a Zinc-Based MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Deionized Water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.074 g of Zinc Nitrate Hexahydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 0.031 g of this compound in 5 mL of deionized water. Gentle heating may be required for complete dissolution.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals with deionized water and then with ethanol to remove any unreacted precursors.
-
Dry the crystals in air or under a mild vacuum.
Workflow for MOF Synthesis:
Caption: Hydrothermal synthesis workflow for a zinc-based MOF.
Part 2: Application in the Synthesis of Functional Polymers
The hydroxyl and hydroxymethyl groups of this compound are reactive sites that can be exploited for the synthesis of functional polymers. For instance, these groups can undergo esterification or etherification reactions to form polyester or polyether backbones, respectively. Alternatively, the molecule can be grafted onto existing polymer chains to impart specific functionalities, such as metal-chelating properties or increased hydrophilicity. The development of such functional polymers is crucial for applications in biomedicine, water treatment, and advanced coatings[4][5].
Application Note: Synthesis of a Functional Polyester
The following protocol describes a potential pathway for the synthesis of a polyester using this compound and a dicarboxylic acid, such as adipic acid. This polycondensation reaction would create a polymer with the pyridine moiety as a pendant group, which could be further functionalized, for example, by quaternization to create antibacterial materials[4].
Experimental Protocol 2: Polycondensation Synthesis of a Functional Polyester
Materials:
-
This compound
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add equimolar amounts of this compound and adipic acid.
-
Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continuously remove the water collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Conceptual Diagram of Polymerization:
Caption: Polycondensation of this compound.
Part 3: Characterization of Synthesized Materials
Thorough characterization is essential to confirm the successful synthesis of the desired materials and to understand their properties. A combination of analytical techniques should be employed to probe the structure, morphology, and thermal stability of the synthesized MOFs and polymers.
Table 1: Recommended Characterization Techniques
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure and phase purity of the synthesized MOF. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the material. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and solvent content of the material. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the material and confirm the coordination of the linker to the metal center or the formation of ester bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the synthesized polymer (after dissolution in a suitable solvent). |
| Gas Sorption Analysis | For MOFs, to determine the surface area and porosity, which are crucial for applications in gas storage and separation. |
Conclusion
This compound is a highly promising but underutilized building block in material science. Its unique combination of functional groups provides a versatile platform for the design and synthesis of novel coordination polymers, MOFs, and functional polymers. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the potential of this molecule in creating advanced materials with tailored properties. Future research should focus on systematically investigating the coordination chemistry of this compound with various metal ions and exploring its use in the synthesis of polymers with diverse architectures and functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-(Hydroxymethyl)pyridin-4-ol in the Synthesis of Novel Acetylcholinesterase Inhibitors: A Methodological Guide
Abstract
The inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system, remains a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-(Hydroxymethyl)pyridin-4-ol as a versatile scaffold in the synthesis of potent acetylcholinesterase inhibitors. We present a detailed, field-proven protocol for the synthesis of a novel carbamate-based pyridin-4-ol derivative, its subsequent characterization, and the evaluation of its AChE inhibitory activity using the well-established Ellman's method. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Enduring Relevance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating cholinergic neurotransmission.[1] The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in cholinergic signaling contributes significantly to the cognitive decline observed in patients. Consequently, inhibiting AChE increases the concentration and duration of action of ACh, offering a symptomatic treatment for the disease.[2]
The pyridin-4-ol (or 4-hydroxypyridine) moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties and versatile reactivity.[3] Its presence in various biologically active compounds underscores its potential in the design of novel therapeutics. This guide focuses on this compound as a key starting material for the synthesis of a new class of AChE inhibitors. The strategic inclusion of a hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, such as the introduction of a carbamate group, which is a well-known pharmacophore for AChE inhibition.[4]
Synthesis of a Pyridin-4-ol-Based Acetylcholinesterase Inhibitor
This section details a plausible and robust synthetic route for a novel AChE inhibitor, 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol , starting from this compound. The rationale for this synthetic approach is based on the established reactivity of pyridinols and the known importance of the carbamate moiety for AChE inhibition.[5]
Synthetic Rationale and Workflow
The primary hydroxyl group of this compound is an ideal site for the introduction of a carbamate functional group. The synthesis involves a one-step carbamoylation reaction using dimethylcarbamoyl chloride in the presence of a suitable base. This reaction is generally efficient and proceeds under mild conditions.
Caption: Synthetic workflow for the preparation of the target AChE inhibitor.
Detailed Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Dimethylcarbamoyl chloride (≥98% purity)
-
Triethylamine (Et3N), distilled (≥99.5% purity)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.25 g, 10 mmol) in anhydrous DCM (40 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol) dropwise with stirring.
-
Carbamoylation: To the cooled solution, add a solution of dimethylcarbamoyl chloride (1.1 mL, 12 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure product, 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol , as a white solid.
Characterization of the Synthesized Inhibitor
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Observations for 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol |
| ¹H NMR | To determine the proton environment. | Signals corresponding to pyridin-4-ol ring protons, the methylene protons adjacent to the carbamate, and the two methyl groups of the carbamate. |
| ¹³C NMR | To determine the carbon skeleton. | Peaks for the pyridin-4-ol ring carbons, the methylene carbon, the carbamate carbonyl carbon, and the methyl carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
| HPLC | To assess the purity of the compound. | A single major peak indicating high purity (ideally >95%). |
Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
In Vitro Evaluation of Acetylcholinesterase Inhibition
The biological activity of the synthesized compound is assessed by determining its ability to inhibit AChE. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.[6]
Principle of the Ellman's Assay
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Caption: Mechanism of the Ellman's assay for AChE activity measurement.
Protocol for AChE Inhibition Assay (96-well plate format)
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (EeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB + 10 µL of ATCI.
-
Control (100% activity): 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of solvent.
-
Test Sample: 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of inhibitor solution (at various concentrations).
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiation of Reaction: Start the reaction by adding 10 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Representative Data and Interpretation
The results of the AChE inhibition assay can be summarized in a table, and the IC₅₀ value provides a quantitative measure of the inhibitor's potency.
| Compound | AChE IC₅₀ (µM) |
| 2-(((dimethylcarbamoyl)oxy)methyl)pyridin-4-ol | Hypothetical Value |
| Donepezil (Reference) | Literature Value |
A lower IC₅₀ value indicates a more potent inhibitor. The data obtained will allow for a direct comparison of the newly synthesized compound with a known standard, providing valuable insights into its potential as a therapeutic agent.
Conclusion
This application note has outlined a comprehensive and scientifically grounded approach for the synthesis and evaluation of novel acetylcholinesterase inhibitors based on the this compound scaffold. The detailed protocols for synthesis, characterization, and biological testing provide a robust framework for researchers in the field of medicinal chemistry and drug discovery. The versatility of the pyridin-4-ol core, coupled with the strategic introduction of a carbamate functionality, presents a promising avenue for the development of the next generation of therapies for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal Complexation Studies with 2-(Hydroxymethyl)pyridin-4-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of metal complexation with the novel ligand 2-(Hydroxymethyl)pyridin-4-ol. While specific literature on this compound's coordination chemistry is nascent, its structural motifs—a pyridin-4-ol ring and a hydroxymethyl group—suggest significant potential for forming stable metal complexes. This guide establishes a foundational framework, detailing the principles, experimental design, and detailed protocols for characterizing the thermodynamic and structural properties of such complexes. We bridge the gap in existing knowledge by leveraging established methodologies for similar hydroxypyridinone and pyridine-derivative ligands, providing the scientific community with the necessary tools to explore this promising molecule.
Introduction: The Rationale for Studying this compound
The field of coordination chemistry is pivotal for advancements in catalysis, materials science, and particularly, drug development.[1] Pyridine derivatives are a cornerstone of ligand design due to the potent Lewis basicity of the pyridine nitrogen, which readily coordinates with a vast range of metal ions.[2][3] The target ligand, this compound, is a bifunctional molecule of significant interest. It belongs to the broader class of hydroxypyridinones (HOPOs), which are renowned for their exceptional ability to form highly stable complexes with hard metal ions.[4][5]
The core structure, pyridin-4-ol (or its tautomer, 4-pyridone), presents a bidentate chelation site through the deprotonated hydroxyl oxygen and the ring nitrogen. This chelation is analogous to that of well-studied iron chelators like deferiprone.[6] The addition of a 2-(hydroxymethyl) group introduces a secondary potential coordination site and modifies the electronic properties and steric profile of the ligand. This modification can lead to enhanced stability, selectivity for specific metal ions, and novel structural arrangements. Understanding these interactions is crucial for applications ranging from the development of therapeutic chelating agents for metal overload diseases to the design of new metallodrugs and radiopharmaceuticals.[2][7]
Predicted Coordination Behavior
Based on its structure, this compound is predicted to act as a versatile ligand:
-
Primary Chelation: The primary mode of coordination is expected to be bidentate, involving the pyridin-4-ol moiety. Upon deprotonation of the hydroxyl group, the resulting pyridinolate anion can form a stable five-membered chelate ring with a metal ion.
-
Role of the Hydroxymethyl Group: The 2-(hydroxymethyl) substituent can influence complexation in several ways:
-
It may act as a secondary, weaker binding site, potentially leading to tridentate coordination, especially with larger metal ions.
-
It can form intramolecular hydrogen bonds, which may affect the ligand's proton affinity and overall complex stability.[6]
-
It provides a handle for further functionalization to tune solubility, bioavailability, or to tether the complex to other molecules.
-
This guide will provide the necessary protocols to experimentally determine these properties.
Foundational Characterization of the Ligand
Before studying metal complexation, it is imperative to characterize the ligand itself. The most critical parameter is its acid dissociation constant (pKa), which governs the pH-dependent availability of the deprotonated form required for chelation.
Protocol 2.1: Determination of Ligand pKa by UV-Vis Spectrophotometric Titration
This protocol determines the pKa value(s) of this compound by monitoring changes in its UV-Vis absorbance spectrum as a function of pH.
Rationale: The electronic structure of the pyridin-4-ol molecule changes upon protonation/deprotonation of the ring nitrogen and the hydroxyl group. These changes result in shifts in the wavelength of maximum absorbance (λ_max) and the molar absorptivity, which can be tracked to determine the pKa.
Materials:
-
This compound
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water (Milli-Q or equivalent)
-
Buffer solutions (e.g., phosphate, borate) covering a wide pH range for calibration
-
Dual-beam UV-Vis spectrophotometer with temperature control
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of this compound in high-purity water.
-
Sample Preparation: In a series of quartz cuvettes, prepare solutions containing a fixed concentration of the ligand (e.g., 50 µM) and a constant ionic strength (e.g., 0.1 M KCl).
-
pH Titration: Adjust the pH of each solution to cover a range from ~2 to ~12 in increments of 0.2-0.5 pH units using microliter additions of standardized HCl or NaOH.
-
Spectral Acquisition: After each pH adjustment and equilibration, record the UV-Vis spectrum from approximately 200 nm to 400 nm.
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the change is maximal) versus pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable multiparametric model to extract the pKa value(s). The pKa is the pH at the inflection point of the curve.
-
Investigating Metal-Ligand Interactions
Once the ligand's pKa is known, a systematic investigation of its interactions with a chosen metal ion can begin. The following sections outline key experiments to determine stoichiometry, binding affinity (stability constants), and thermodynamic parameters.
Initial Screening and Stoichiometry Determination
A common starting point is to use UV-Vis spectrophotometry to confirm complex formation and determine the binding ratio (metal:ligand).
Protocol 3.1.1: Method of Continuous Variation (Job's Plot)
Rationale: Job's plot is a classic method to determine the stoichiometry of a complex in solution. It involves preparing a series of solutions where the total molar concentration of metal and ligand is held constant, but their mole fractions are varied. The absorbance is maximal when the stoichiometry of the reactants matches that of the predominant complex formed.
Procedure:
-
Equimolar Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., ZnCl₂) and this compound in a suitable buffer. The buffer pH should be chosen such that the ligand is in its deprotonated, binding-competent state (typically pH > pKa).
-
Job's Plot Series: Prepare a series of solutions (e.g., 11 samples in 10 mL volumetric flasks) where the mole fraction of the ligand (X_L) varies from 0 to 1. The total concentration ([M] + [L]) must be constant in all samples.
-
Equilibration and Measurement: Allow the solutions to equilibrate. Record the UV-Vis spectrum for each solution and determine the absorbance at the λ_max of the complex (identified from a preliminary titration).
-
Data Analysis:
-
Calculate the corrected absorbance (Y) by subtracting the theoretical absorbance of the metal and ligand if no complexation occurred.
-
Plot Y versus the mole fraction of the ligand (X_L).
-
The maximum of the plot corresponds to the mole fraction of the ligand in the complex, allowing the determination of the stoichiometry (e.g., a maximum at X_L = 0.67 indicates a 1:2 metal:ligand complex).
-
Diagram: General Workflow for Metal Complexation Study
The following diagram illustrates the logical flow of experiments for a comprehensive metal complexation study.
Caption: Workflow for a comprehensive metal-ligand interaction study.
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a or K_d), enthalpy change (ΔH), and stoichiometry (n), in a single experiment.
Protocol 3.2.1: Characterizing Metal-Ligand Binding with ITC
Rationale: By titrating the metal ion into a solution of the ligand, the heat change associated with complex formation is measured. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.
Materials:
-
Isothermal Titration Calorimeter
-
Concentrated solutions of the metal salt and this compound, prepared in the exact same buffer to minimize heats of dilution.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare a ~0.1-0.5 mM solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a ~1-5 mM solution of the metal salt in the exact same buffer. The metal concentration should be 10-20 times that of the ligand.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the injection volume (e.g., 2 µL for a 200 µL cell) and the number of injections (e.g., 20-30).
-
-
Experimental Run:
-
Load the ligand solution into the sample cell and the metal solution into the injection syringe.
-
Perform an initial control titration (metal into buffer) to determine the heat of dilution.
-
Perform the main titration of the metal solution into the ligand solution.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection (μJ or μcal).
-
Subtract the heats of dilution from the main experiment.
-
Plot the corrected heat per mole of injectant versus the molar ratio ([Metal]/[Ligand]).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software to determine K_d, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Table 1: Representative Thermodynamic Data from ITC
This table presents hypothetical data for the binding of different metal ions to this compound, illustrating how results can be compared.
| Metal Ion | Stoichiometry (n) | Dissociation Constant (K_d) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| M(II) - A | 1.0 ± 0.1 | 1.5 µM | -5.2 | -2.7 | -7.9 |
| M(II) - B | 2.1 ± 0.2 | 25 µM | -2.1 | -4.2 | -6.3 |
| M(III) - C | 2.9 ± 0.1 | 50 nM | -8.5 | -1.5 | -10.0 |
Data are hypothetical and for illustrative purposes only.
Advanced Structural and Speciation Analysis
While ITC provides thermodynamic data, it does not give direct structural information about the binding site or the different complex species that may exist in solution.
Identifying the Binding Site with NMR Titration
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each nucleus. Upon metal binding, protons near the coordination site will experience a change in their chemical shift. Tracking these changes can identify the atoms involved in complexation.
Protocol:
-
Prepare a series of NMR tubes containing a fixed concentration of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer).
-
Acquire a baseline ¹H NMR spectrum of the ligand alone.
-
Add increasing sub-stoichiometric amounts of a diamagnetic metal ion (e.g., Zn²⁺, Al³⁺) to the NMR tubes. Paramagnetic ions will cause excessive line broadening and are generally avoided for this purpose.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the chemical shift perturbations (CSPs) for each proton. Protons on the pyridin-4-ol ring and the hydroxymethyl group that show significant shifts upon metal addition are likely at or near the binding interface.
Speciation Analysis with Electrospray Ionization Mass Spectrometry (ESI-MS)
Rationale: ESI-MS is a soft ionization technique that can transfer intact metal-ligand complexes from solution to the gas phase, allowing for their detection. It is invaluable for identifying the stoichiometry and charge of the various species present in an equilibrium mixture.[6]
Protocol:
-
Prepare a solution containing the metal ion and ligand at a desired molar ratio and pH.
-
Directly infuse the solution into the ESI-MS instrument.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Identify peaks corresponding to the free ligand, and various metal-ligand species (e.g., [ML]⁺, [ML₂], [M(L-H)]⁺).
-
Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed species to confirm their identity.
Diagram: Metal Chelation by this compound
This diagram illustrates the predicted primary bidentate chelation mode.
Caption: Predicted bidentate chelation of a metal ion (M²⁺).
Conclusion
The study of metal complexation with this compound holds considerable promise for the development of novel chemical entities in medicine and materials science. Although direct literature is sparse, a systematic application of the foundational techniques detailed in this guide—including UV-Vis spectrophotometry, isothermal titration calorimetry, NMR, and mass spectrometry—will enable a thorough characterization of its coordination chemistry. By determining the pKa, binding stoichiometry, stability constants, and thermodynamic profiles of its metal complexes, researchers can unlock the full potential of this versatile ligand.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 7. Hydroxypyridinonate complex stability of group (IV) metals and tetravalent f-block elements: the key to the next generation of chelating agents for radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Hydroxymethyl)pyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Introduction to the Synthesis and Its Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while seemingly straightforward, presents several challenges that can impact reaction efficiency and product quality. A primary hurdle is the tautomeric equilibrium between the desired 4-hydroxypyridine form and its 4-pyridone isomer.[3] This equilibrium is sensitive to solvent polarity, pH, and temperature, which can complicate purification and characterization.[3][4]
This guide provides a structured approach to troubleshooting and optimizing the synthesis of this versatile compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, little to no desired product is isolated.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Pyridine syntheses can be sensitive to temperature.[3]
-
Troubleshooting: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if side product formation is observed, lowering the temperature could be beneficial.[5] A systematic approach, such as running small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C), can help identify the optimal condition.
-
-
Reagent Quality and Stoichiometry: The purity and molar ratios of starting materials are critical.
-
Troubleshooting: Ensure all reagents are of high purity and used in the correct stoichiometric amounts. For instance, in reactions involving base-mediated condensations, the strength and equivalence of the base are crucial.[6]
-
-
Inefficient Oxidation (if applicable): If the synthesis involves an oxidation step, the choice of oxidant and reaction conditions are paramount.
-
Troubleshooting: Strong oxidants may lead to over-oxidation or degradation.[4] Consider using milder oxidizing agents or optimizing the reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion to the desired product.
-
Issue 2: Presence of Multiple Products/Impurities
Symptom: The crude product shows multiple spots on TLC or several peaks in LC-MS analysis, indicating a mixture of compounds.
Possible Causes & Solutions:
-
Side Reactions: The inherent reactivity of the pyridine ring and the hydroxymethyl group can lead to various side reactions.[7]
-
Troubleshooting: A thorough understanding of the reaction mechanism can help predict and mitigate side product formation. For example, protecting the hydroxymethyl group prior to a subsequent reaction on the pyridine ring might be necessary.
-
-
Tautomerization: As mentioned, the 4-ol and 4-one tautomers can coexist, leading to a product mixture that is difficult to separate.[3][4]
-
Troubleshooting:
-
Solvent Selection for Crystallization: Since the tautomeric equilibrium is solvent-dependent, a systematic screening of crystallization solvents can favor the isolation of a single tautomer.[4]
-
pH Adjustment during Work-up: Carefully adjusting the pH during the aqueous work-up can sometimes selectively precipitate one tautomer.[4]
-
Derivatization: Converting the mixture to a single, more easily purified derivative can be an effective strategy.[4]
-
-
Issue 3: Difficulty in Product Purification
Symptom: The product is difficult to isolate in a pure form using standard techniques like column chromatography or crystallization.
Possible Causes & Solutions:
-
High Polarity of the Product: The presence of both a hydroxyl group and a pyridine nitrogen makes the molecule quite polar, which can lead to poor separation on silica gel.
-
Troubleshooting:
-
Chromatography Modifications: Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel.[5] Alternatively, using a different stationary phase, such as alumina or a reverse-phase C18 silica, may provide better separation.
-
Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acid-base extraction can be a powerful purification tool to separate the product from non-basic impurities.[5][8]
-
-
-
Tautomeric Mixture: As discussed, the presence of both tautomers can make purification challenging due to their similar polarities.[4]
-
Troubleshooting: Refer to the solutions for "Tautomerization" under Issue 2.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical tautomeric form of this compound observed in solution?
A1: The tautomeric equilibrium is highly dependent on the solvent. In polar solvents, the 4-pyridone form is generally more stable and thus more prevalent due to resonance stabilization and intermolecular hydrogen bonding.[3] Conversely, in non-polar, gas-phase, or certain crystalline states, the 4-hydroxypyridine tautomer can be more significant.[3]
Q2: How can I confirm the structure and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts of the aromatic protons and the presence of either a hydroxyl or an N-H proton can help distinguish between the tautomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups, such as the O-H and C=O stretches, which can also provide clues about the predominant tautomeric form.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: My reaction is highly exothermic. How can I control it?
A4: To manage exothermic reactions and prevent thermal runaway:
-
Slow Reagent Addition: Add one of the key reactants dropwise over an extended period.[5]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature.[5]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[5]
-
Consider Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[5]
IV. Experimental Protocols
Representative Protocol: Synthesis via Base-Mediated Condensation
This protocol is a general representation and may require optimization based on the specific starting materials.
Materials:
-
Appropriate pyridinecarboxylate starting material
-
Ketone
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridinecarboxylate in the anhydrous solvent.
-
Add the strong base portion-wise at a controlled temperature (e.g., 0 °C).
-
To this mixture, add the ketone dropwise, maintaining the temperature.
-
Allow the reaction to stir at the optimized temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cooled, dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., crystallization or column chromatography) as determined by the troubleshooting guide.
V. Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 0 °C to reflux | Reaction dependent; lower temperatures can minimize side products, while higher temperatures may be needed for activation. |
| Solvent | Anhydrous polar aprotic (e.g., THF, Dioxane) or protic (e.g., Ethanol) | Solvent choice affects reagent solubility and can influence tautomeric equilibrium.[3] |
| Base | NaH, NaOEt, K₂CO₃ | The strength and type of base should be chosen based on the pKa of the starting materials. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time and avoid degradation. |
| Purification pH | 5.5 - 7 | Careful pH adjustment during work-up can aid in the selective precipitation of the product.[4][10] |
VI. References
-
ResearchGate. (n.d.). Optimization of the HMPP 6a synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols. --INVALID-LINK--
-
Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. --INVALID-LINK--
-
National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol Analogues. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. --INVALID-LINK--
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. --INVALID-LINK--
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. --INVALID-LINK--
-
Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. --INVALID-LINK--
-
PubMed. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. --INVALID-LINK--
-
PubMed. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. --INVALID-LINK--
-
Fisher Scientific. (n.d.). 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific. --INVALID-LINK--
-
PubChem. (n.d.). 2-Hydroxy-4-methylpyridine. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. --INVALID-LINK--
-
Jubilant Ingrevia. (n.d.). 2-Hydroxymethyl pyridine (Pyridine-2-methanol). --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction 1 of alkoxyallenes, nitrile. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. --INVALID-LINK--
-
National Institutes of Health. (2023). Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network. --INVALID-LINK--
-
ResearchGate. (2025). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. --INVALID-LINK--
-
Royal Society of Chemistry. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. --INVALID-LINK--
-
National Institutes of Health. (n.d.). 4-Hydroxymethylpyridine. --INVALID-LINK--
-
NIST. (n.d.). 4-Pyridinemethanol. --INVALID-LINK--
References
- 1. This compound | 860411-74-1 | FH143248 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Research Portal [laro.lanl.gov]
- 9. 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
Technical Support Center: Purification of 2-(Hydroxymethyl)pyridin-4-ol
Welcome to the technical support guide for the purification of 2-(Hydroxymethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the purification of this versatile pyridine derivative.
Section 1: Understanding the Molecule - Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy. The presence of a hydroxyl group, a hydroxymethyl group, and a pyridine ring imparts a unique combination of polarity, basicity, and potential for tautomerism.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C6H7NO | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Likely a solid at room temperature | Recrystallization is a primary purification option. |
| pKa | Estimated to have a pKa in the range of 5-6 for the pyridine nitrogen.[1] | The compound's charge state can be manipulated by adjusting pH, which is key for extraction and ion-exchange chromatography. |
| Solubility | Expected to be soluble in polar protic solvents like water and alcohols due to the hydroxyl and hydroxymethyl groups.[2] | This informs the choice of solvents for recrystallization and chromatography. |
| Tautomerism | Pyridin-4-ol exists in equilibrium with its tautomeric form, pyridin-4(1H)-one.[3] | The predominant tautomer can be influenced by the solvent, potentially affecting chromatographic behavior and crystal packing.[3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: Recrystallization Issues
Question: My recrystallization of this compound resulted in a low yield or an oily product. What went wrong and how can I fix it?
Answer: This is a common problem when dealing with highly polar compounds. The issue often lies in solvent selection or the cooling process.
Causality:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a polar molecule like this compound, highly polar solvents might keep it in solution even when cooled, leading to low recovery. Conversely, non-polar solvents may not dissolve it at all.
-
Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solute is highly soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is more common with impure samples.[5]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.[4]
Troubleshooting Protocol: Optimizing Recrystallization
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates will show a significant difference in solubility.
-
Recommended Solvents to Screen:
-
Water
-
Ethanol or Ethanol/Water mixtures[5]
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate/Hexane mixtures
-
-
-
Addressing Oiling Out:
-
Trituration: If an oil forms, try adding a non-polar solvent in which the oil is immiscible but the impurities are soluble (e.g., hexane or diethyl ether) and stir vigorously. This can sometimes induce crystallization.[5]
-
Solvent Removal and Re-dissolution: Remove the solvent under reduced pressure and re-dissolve the residue in a different solvent system. Co-evaporation with a solvent like toluene can help remove stubborn residual solvents.[5]
-
Seeding: If you have a pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.[5]
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not immediately place it in an ice bath.[6]
-
Once at room temperature, cooling in an ice bath can further increase the yield of crystals.[6]
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[5]
-
dot
Caption: Troubleshooting workflow for recrystallization.
FAQ 2: Column Chromatography Challenges
Question: I'm trying to purify this compound by silica gel chromatography, but I'm observing significant peak tailing and poor separation. What should I do?
Answer: Peak tailing and poor resolution are frequent issues when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]
Causality:
-
Analyte-Stationary Phase Interaction: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic Si-OH groups of the silica gel, leading to a secondary retention mechanism that causes tailing.[1]
-
Inappropriate Mobile Phase: A mobile phase that is not optimized for a polar, basic analyte can result in either the compound sticking irreversibly to the column or eluting too quickly with no separation.
Troubleshooting Protocol: Optimizing Column Chromatography
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a competing base like triethylamine (TEA) or pyridine into your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7][8] The modifier will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1]
-
Ammonium Hydroxide: For highly polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[7]
-
-
Choice of Stationary Phase:
-
Deactivated Silica: If your compound is sensitive to acid, you can use silica gel that has been pre-treated with a base like triethylamine.[8]
-
Alumina (Basic): Basic alumina is an alternative stationary phase that can be effective for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If normal-phase chromatography is problematic, consider reversed-phase chromatography. A mobile phase of water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium acetate) can provide excellent separation.
-
-
Systematic Eluent Optimization with TLC:
-
Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5]
-
If using a basic modifier in your column, be sure to include it in your TLC solvent system as well.
-
dot
Caption: Decision tree for troubleshooting column chromatography.
FAQ 3: Acid-Base Extraction Inefficiencies
Question: I'm attempting an acid-base extraction to separate this compound from non-basic impurities, but my recovery from the aqueous layer is low. Why is this happening?
Answer: While acid-base extraction is a powerful technique for separating basic compounds, several factors can lead to poor recovery.
Causality:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently low to fully protonate the pyridine nitrogen or sufficiently high to deprotonate it back to the free base for extraction into the organic layer. Most pyridine derivatives have a pKa between 5 and 6.[1] To ensure complete protonation, the pH should be at least 2 units below the pKa. For deprotonation, the pH should be at least 2 units above the pKa.
-
Emulsion Formation: The presence of polar functionalities on your molecule can lead to the formation of stable emulsions at the aqueous-organic interface, trapping your compound.
-
High Water Solubility of the Salt: The pyridinium salt formed during the acid wash may have some solubility in the organic solvent, or the free base may have significant solubility in the aqueous layer, especially if polar organic solvents are used.
Troubleshooting Protocol: Enhancing Acid-Base Extraction
-
Verify and Adjust pH:
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up emulsions.
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
-
Improving Extraction Efficiency:
-
Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
After basifying the aqueous layer, extract the product with a more polar organic solvent like dichloromethane (DCM) or a 4:1 mixture of chloroform/isopropanol if it is not readily extracted into less polar solvents like ethyl acetate.
-
"Salting out": Before extracting the free base, saturate the aqueous layer with NaCl. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic phase.
-
Section 3: Self-Validating Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and assessing the purity of fractions from column chromatography.
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Developing chamber
-
Eluent (e.g., 90:10:1 Dichloromethane:Methanol:Triethylamine)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Spot a dilute solution of your sample onto the TLC plate baseline.
-
Place the plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
If necessary, further visualize by dipping the plate in a staining solution.
-
A single spot indicates a potentially pure compound. Multiple spots indicate the presence of impurities.[5]
Protocol 2: 2D TLC for Stability Assessment
This technique helps determine if the compound is degrading on the stationary phase.
Procedure:
-
Spot your sample in the bottom-left corner of a square TLC plate.[1]
-
Develop the plate in a suitable solvent system.[1]
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[1]
-
Develop the plate again in the same solvent system.[1]
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solution Stability of 2-(Hydroxymethyl)pyridin-4-ol
Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to help you anticipate and resolve stability-related challenges in your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structure, featuring both a pyridin-4-ol core and a hydroxymethyl substituent, presents a unique set of stability considerations. The pyridine ring is susceptible to various chemical transformations, and the presence of hydroxyl groups can influence its reactivity and degradation pathways. This guide will walk you through the key stability issues and provide actionable protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, loss of potency) over a short period. What are the primary causes?
A1: Immediate Actionable Insights
Rapid degradation of this compound in solution is often attributed to one or more of the following factors: pH, oxidation, light exposure, and temperature. Pyridin-4-ol derivatives are known to be sensitive to these conditions.[1]
-
pH-Mediated Hydrolysis: Pyridin-4-ol and its derivatives are particularly susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[1]
-
Oxidative Degradation: The pyridine ring and the hydroxymethyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of N-oxides and other degradation products.[1] The hydroxymethyl group itself can be oxidized to an aldehyde or carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of pyridin-4-ol derivatives.[1] It is noted that 2-(Hydroxymethyl)pyridine, a related isomer, may darken upon storage and is light-sensitive.[2]
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[1]
Troubleshooting Workflow:
To diagnose the root cause of instability, a systematic approach is recommended. The following flowchart outlines a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for this compound degradation.
Q2: I am observing peak broadening or multiple peaks for this compound during HPLC analysis. What could be the cause?
A2: The Impact of Tautomerism
A key characteristic of pyridin-4-ol systems is the existence of a tautomeric equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).[1] In polar solvents, the keto form is often more stable.[1]
This equilibrium can lead to:
-
Chromatographic Challenges: If the interconversion between tautomers is slow relative to the chromatographic timescale, two distinct peaks may be observed. If the interconversion is on a similar timescale, peak broadening can occur.[1]
-
Reactivity Differences: The two tautomers may have different chemical properties and reactivities, potentially leading to a mixture of degradation products.[1]
Mitigation Strategies for HPLC Analysis:
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can help to shift the equilibrium to favor one tautomer, potentially leading to sharper peaks.
-
Temperature Control: Lowering the column temperature can slow the rate of tautomeric interconversion, which may result in sharper peaks for one or both forms.
-
Use of Aprotic Solvents: In some cases, using aprotic solvents in the sample preparation can help to minimize tautomerism, although this may not be compatible with reversed-phase HPLC.
Caption: Tautomeric equilibrium of this compound.
Q3: What are the likely degradation products of this compound?
A3: Potential Degradation Pathways
Based on the known reactivity of pyridin-4-ol derivatives and compounds with hydroxymethyl groups, the following degradation pathways are plausible.[1][3][4] Definitive identification would require techniques like LC-MS/MS.
-
Oxidation:
-
N-oxidation: Formation of the corresponding pyridine-N-oxide.
-
Hydroxylation: Further hydroxylation of the pyridine ring.
-
Oxidation of the hydroxymethyl group: Conversion of the -CH₂OH group to an aldehyde (-CHO) or a carboxylic acid (-COOH).
-
-
Hydrolysis: Under harsh pH conditions, cleavage of the pyridine ring can occur, although this is generally less common for the aromatic ring itself without other activating groups.[5]
-
Photodegradation: Light-induced reactions can lead to complex mixtures of products, including radicals and rearranged species.[1]
The following table summarizes the potential degradation products under different stress conditions.
| Stress Condition | Potential Degradation Pathway | Likely Products |
| Oxidative (e.g., H₂O₂) | Oxidation of the pyridine nitrogen and/or the hydroxymethyl group. | This compound-N-oxide, 2-Formylpyridin-4-ol, 4-Hydroxy-2-pyridinecarboxylic acid. |
| Acidic/Basic Hydrolysis | Ring opening (under extreme conditions), catalysis of oxidation. | Complex mixture, potentially ring-opened products. |
| Photolytic (UV/Vis light) | Photochemical reactions. | Radical species, rearranged products, complex mixtures. |
| Thermal | Acceleration of other degradation pathways. | Similar products to other pathways, but formed at a faster rate. |
Experimental Protocols
Protocol 1: General Guidelines for Preparation and Storage of Stock Solutions
To ensure the stability of your this compound stock solutions, the following procedures are recommended:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. If using aqueous solutions, prepare them with purified water (e.g., Milli-Q). Consider using a buffer to maintain a neutral to slightly acidic pH (e.g., phosphate or acetate buffer, pH 5-7).
-
De-gassing: To minimize oxidative degradation, de-gas solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.[1]
-
Inert Atmosphere: For maximum stability, prepare and handle solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Light Protection: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[2]
-
Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[1]
-
Avoid Contaminants: Ensure that all glassware is scrupulously clean and free of trace metals or oxidizing agents.
Protocol 2: Forced Degradation Study to Assess Intrinsic Stability
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Expose a solution to elevated temperatures (e.g., 60°C) in the dark.
-
Photodegradation: Expose a solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products and determine the loss of the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Hydroxymethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AGU Fall Meeting 2020 [agu.confex.com]
Technical Support Center: Optimizing the Functionalization of 2-(Hydroxymethyl)pyridin-4-ol
Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol, a versatile heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical intricacies of this molecule. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Section 1: Understanding the Core Reactivity of this compound
Before troubleshooting specific reactions, it is crucial to understand the inherent chemical nature of the starting material. Its reactivity is dominated by the tautomeric equilibrium between the pyridin-4-ol and 4-pyridone forms, which dictates the nucleophilicity of the oxygen and nitrogen atoms.[1][2]
Caption: Tautomeric equilibrium and key reactive sites of the molecule.
Section 2: Troubleshooting Alkylation Reactions (O- vs. N-Selectivity)
Alkylation is one of the most common functionalization steps, but the presence of two nucleophilic centers (O and N) often leads to mixtures of products. Controlling this regioselectivity is paramount.[1]
Frequently Asked Questions
Q: My alkylation with an alkyl halide is giving me an inseparable mixture of O- and N-alkylated products. How can I favor one over the other?
A: This is a classic regioselectivity challenge governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions. The pyridone nitrogen is a softer nucleophile, while the pyridinol oxygen is a harder nucleophile.
-
To Favor N-Alkylation (Softer Nucleophile): Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but leave the pyridonate anion relatively free. A weaker base like potassium carbonate (K₂CO₃) is often sufficient and favors N-alkylation. The combination of a polar aprotic solvent and an appropriate base promotes reaction at the more nucleophilic nitrogen atom.[1]
-
To Favor O-Alkylation (Harder Nucleophile): Conditions that promote the formation of a tight ion pair between the pyridonate and the base's cation can favor O-alkylation. Using a stronger base like sodium hydride (NaH) in a less polar solvent like THF can sometimes shift the selectivity towards the O-alkylated product. However, for this specific scaffold, selective O-alkylation is often more reliably achieved via other methods like the Mitsunobu reaction.
Caption: Troubleshooting workflow for achieving regioselective alkylation.
Q: I am attempting a selective N-alkylation but my yields are consistently low and I see unreacted starting material.
A: Low yields in N-alkylation often point to issues with base strength, solubility, or temperature.
-
Base Inadequacy: While K₂CO₃ is standard, if your alkylating agent is less reactive (e.g., an alkyl chloride), a stronger base like cesium carbonate (Cs₂CO₃) may be required to sufficiently deprotonate the pyridone.
-
Solubility: Ensure your this compound derivative is fully dissolved at the reaction temperature. Poor solubility can severely limit reaction rates. If solubility in DMF is an issue, consider DMSO.
-
Temperature: Most N-alkylations are run from room temperature to ~80 °C. If the reaction is sluggish at room temperature, gentle heating can significantly improve the rate. Monitor by TLC to avoid decomposition.
| Parameter | Condition for N-Alkylation | Condition for O-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar (THF) | Polar aprotic solvents favor the "free" anion, exposing the softer N-center. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KH | Weaker bases are often sufficient for N-alkylation and can be more selective. |
| Temperature | 25 - 80 °C | 0 °C to RT | Higher temperatures may be needed to drive N-alkylation to completion. |
Experimental Protocol: Selective N-Alkylation
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).
-
Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at 60 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Section 3: Troubleshooting O-Functionalization (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful tool for inverting stereochemistry and forming C-O bonds, making it ideal for selective O-alkylation of the pyridinol tautomer.[3][4] However, it is sensitive to the acidity of the nucleophile.
Frequently Asked Questions
Q: My Mitsunobu reaction is incomplete, and I've isolated a major by-product derived from the azodicarboxylate. What went wrong?
A: This is a common failure mode when the pKa of the acidic pronucleophile (your pyridinol) is high (pKa > 11).[5][6] The reaction mechanism requires the betaine intermediate (formed from triphenylphosphine and DEAD/DIAD) to be protonated by your pyridinol.[3] If the pyridinol is not acidic enough, this proton transfer is slow. This allows the deprotonated azodicarboxylate to act as a nucleophile itself, leading to by-products and consuming your reagents.[4][7]
Q: How can I improve the yield and minimize by-products in my Mitsunobu reaction?
A: The key is to use reagents that broaden the scope of the reaction for less acidic nucleophiles.
-
Modified Azodicarboxylates: Replace DEAD or DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) or N,N,N',N'-tetramethylazodicarboxamide (TMAD).[5][6] These reagents are more reactive and often give better results with high-pKa pronucleophiles.
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) can greatly simplify purification.[7] The phosphine oxide by-product remains on the resin and is removed by simple filtration.
-
Order of Addition: A standard protocol involves dissolving the alcohol, pyridinol, and phosphine first, then adding the azodicarboxylate slowly at 0 °C.[4] This minimizes side reactions.
Experimental Protocol: Modified Mitsunobu for Pyridine Ether Synthesis
(Adapted from Humphries, et al.[7])
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), suspend polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Add the this compound derivative (1.0 equiv) and the primary or secondary alcohol (1.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Final Addition: Add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) in THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the resin-bound phosphine oxide. Wash the resin with THF.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Section 4: Troubleshooting Pyridine Ring Functionalization (Cross-Coupling)
Functionalizing the electron-deficient pyridine ring often requires converting a C-H bond to a C-Halogen bond first, followed by transition-metal-catalyzed cross-coupling. These reactions are notoriously challenging for pyridine substrates.
Frequently Asked Questions
Q: My Suzuki-Miyaura coupling to install a group at the C-3 or C-5 position is failing. My catalyst appears to be deactivated.
A: You are likely encountering the "2-pyridyl problem," even with substitution at other positions.[8][9] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[9][10] Furthermore, pyridylboronic acids are often prone to rapid protodeboronation.[11]
Caption: Simplified Suzuki cycle showing catalyst inhibition by pyridine nitrogen.
Q: How can I overcome catalyst inhibition and achieve a successful Suzuki or Buchwald-Hartwig coupling on my pyridinol system?
A: Success lies in the careful selection of the ligand and catalyst system.
-
Use Bulky, Electron-Rich Ligands: For Suzuki reactions, ligands like SPhos, XPhos, or RuPhos (Buchwald ligands) are designed to accelerate the rate-limiting reductive elimination step.[9] Their steric bulk can also disfavor the binding of the pyridine nitrogen to the metal center.
-
Use Specialized Catalyst Systems: For challenging 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[11] Alternatively, using pyridine sulfinates instead of boronates has been shown to be a highly effective strategy.[12]
-
Protect the Nitrogen: In some cases, the most robust solution is to temporarily convert the pyridine to a pyridine-N-oxide. The N-oxide is less coordinating and strongly activates the C2 and C4 positions to nucleophilic attack, offering an alternative synthetic route.[13][14] For C3 functionalization, a dearomatization-rearomatization strategy may be required.[15][16][17]
-
For Buchwald-Hartwig Amination: This reaction is well-established for coupling amines with aryl halides, including 2-bromopyridines.[18][19][20] Catalyst systems using bidentate phosphine ligands like BINAP and DPPF are often effective.[19]
| Reaction | Challenge | Recommended Solution | Key Ligands/Reagents |
| Suzuki-Miyaura | N-coordination; Boronic acid instability | Use bulky, electron-rich ligands; Consider alternative nucleophiles | SPhos, XPhos, RuPhos; Pyridine sulfinates |
| Buchwald-Hartwig | N-coordination (less severe than Suzuki) | Use established catalyst systems for heteroaryl halides | BINAP, DPPF, Xantphos[21] |
| General | Catalyst Poisoning | N-Oxide formation | m-CPBA, Peracetic acid[22][23] |
Section 5: General FAQs for Handling this compound
Q: I am having difficulty purifying my highly polar functionalized products. What techniques do you recommend?
A: Polar pyridinols can be challenging to purify via standard silica gel chromatography.
-
Tailing on Silica: The basic nitrogen can interact strongly with acidic silanols on the silica surface, causing significant tailing. Pre-treating your column by flushing with a solvent system containing 1-2% triethylamine or ammonia can neutralize these sites.
-
Reverse-Phase Chromatography: For very polar compounds, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid to improve peak shape) is a highly effective alternative.
-
Crystallization: Do not underestimate the power of crystallization. If your product is a solid, screening various solvent systems (e.g., EtOAc/hexanes, MeOH/ether, acetone/water) can yield highly pure material and is easily scalable.
Q: When should I protect the C2-hydroxymethyl group, and what protecting group should I use?
A: Protection is necessary if you are using reagents that would react with a primary alcohol.
-
When to Protect: Protect before performing reactions involving strong bases (that could deprotonate the alcohol), strong oxidants, or when you need to selectively functionalize the pyridinol hydroxyl under harsh conditions.
-
Choosing a Group: A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It is easily installed (TBDMS-Cl, imidazole, DMF), stable to a wide range of conditions (including many cross-coupling reactions), and is selectively removed with a fluoride source (e.g., TBAF in THF) under conditions that will not affect most other functional groups.[24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in Scaling Up 2-(Hydroxymethyl)pyridin-4-ol Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. We will delve into the practical aspects of its synthesis, focusing on troubleshooting common issues and providing scientifically grounded solutions.
Introduction: The Synthetic Landscape
The synthesis of this compound, while conceptually straightforward, presents several practical hurdles, particularly when transitioning from bench-scale to larger-scale production. The most common synthetic approach involves the selective oxidation of the methyl group of 2-methylpyridin-4-ol. However, the inherent chemical properties of the pyridin-4-ol scaffold, most notably its tautomerism, introduce significant challenges in reaction control, purification, and characterization.
This guide will primarily focus on the synthetic route starting from 2-methylpyridin-4-ol, addressing the critical steps and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in working with this compound and its precursors?
A1: The primary challenge is the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[1][2] This equilibrium means that in solution, you are often dealing with a mixture of two distinct chemical species with different physical and chemical properties. This can lead to issues such as multiple spots on Thin Layer Chromatography (TLC), complex NMR spectra, and difficulties in purification.[1] The pyridin-4(1H)-one tautomer is generally more stable in polar solvents and in the solid state due to resonance stabilization and intermolecular hydrogen bonding.[2]
Q2: What are the most common synthetic routes to this compound?
A2: The most practical and commonly considered route is the selective oxidation of 2-methylpyridin-4-ol. Other potential, though often more complex, routes include multi-step syntheses starting from pyridine N-oxides or biocatalytic approaches.[3][4] Biocatalysis, for instance, offers a greener alternative but may require significant process development to be economically viable on a large scale.[3][5]
Q3: Why is the purification of this compound so difficult?
A3: The high polarity of the molecule, coupled with the presence of two tautomers with similar polarities, makes chromatographic separation challenging.[1] The compound can exhibit strong interactions with silica gel, leading to streaking and poor separation. Recrystallization can also be difficult due to the presence of both tautomers in solution. For large-scale purification of such polar compounds, techniques like countercurrent chromatography can be considered, though they require specialized equipment.[6]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low Yield in the Oxidation of 2-Methylpyridin-4-ol
Symptoms:
-
The reaction yields a significant amount of unreacted starting material.
-
The formation of multiple, difficult-to-identify byproducts is observed.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Over-oxidation | The hydroxymethyl group is further oxidized to an aldehyde or carboxylic acid. This is a common issue with strong oxidizing agents. | Solution: Employ milder, more selective oxidizing agents. Consider reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Alternatively, a two-step process involving halogenation of the methyl group followed by hydrolysis can offer better control. |
| N-Oxide Formation | The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide, which may not be the desired product.[7][8] | Solution: Protect the pyridine nitrogen prior to oxidation. A common strategy is the formation of a pyridine N-oxide, which can then be selectively functionalized at the 2-position and subsequently deoxygenated.[9] However, this adds steps to the synthesis. Borane can also be used as a protecting group for the pyridine nitrogen. |
| Poor Reagent Solubility | In a scaled-up reaction, poor solubility of the starting material or reagents in the chosen solvent can lead to incomplete reaction. | Solution: Screen for more suitable solvent systems. A co-solvent system may be necessary to ensure all components remain in solution. For highly polar compounds, polar aprotic solvents like DMF or DMSO can be effective, but their high boiling points can complicate work-up. |
Problem 2: Complex Reaction Mixture and Purification Headaches
Symptoms:
-
Multiple spots on TLC, often streaking or close together.
-
Co-elution of products during column chromatography.
-
Difficulty in inducing crystallization.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Tautomerism | The presence of both this compound and its 2-(hydroxymethyl)pyridin-4(1H)-one tautomer complicates the product profile.[1][2] | Solution 1: Derivatization. Convert the tautomeric mixture into a single, more easily purifiable derivative. For example, O-silylation or O-alkylation can "trap" the enol form.[10] The protecting group can be removed after purification. |
| Solution 2: pH Adjustment during Work-up. Carefully adjusting the pH of the aqueous solution during extraction can sometimes selectively precipitate one of the tautomers. | ||
| Solution 3: Specialized Chromatography. Consider using alternative stationary phases for chromatography, such as alumina or reverse-phase C18 columns designed for polar compounds.[11][12] | ||
| Polarity of the Product | The high polarity of the product leads to strong binding to silica gel and poor elution. | Solution: Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to the eluent can help to reduce tailing on silica gel. |
Problem 3: Inconsistent Results and Poor Reproducibility on Scale-Up
Symptoms:
-
Reaction outcomes (yield, purity) vary significantly between batches.
-
Unexpected side reactions appear at a larger scale that were not observed in small-scale experiments.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Exothermic Reaction | Oxidation reactions can be exothermic. Poor heat dissipation in a large reactor can lead to a temperature increase, promoting side reactions and decomposition. | Solution: Ensure adequate cooling and temperature control of the reactor. Consider a slower, controlled addition of the oxidizing agent. |
| Mass Transfer Limitations | Inefficient stirring in a large reactor can lead to localized "hot spots" of high reagent concentration, causing side reactions. | Solution: Use appropriate agitation (stirring) to ensure homogenous mixing of the reactants. The geometry of the reactor and the type of stirrer are critical factors. |
| Atmospheric Moisture and Oxygen | Some reagents, particularly organometallics that could be used in alternative synthetic routes, are sensitive to air and moisture. | Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Selective Oxidation of 2-Methylpyridin-4-ol
This protocol provides a general procedure for the selective oxidation of the methyl group. Optimization of the specific oxidizing agent, solvent, and temperature will be necessary.
-
Reaction Setup: To a solution of 2-methylpyridin-4-ol (1.0 eq) in a suitable solvent (e.g., dioxane, acetic acid, or a mixture), add the selective oxidizing agent (e.g., SeO₂, 1.1 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic solids. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., CH₂Cl₂/MeOH gradient). Alternatively, derivatization followed by chromatography may be necessary.
Protocol 2: Derivatization for Purification (O-Silylation)
This protocol describes the silylation of the tautomeric mixture to facilitate purification.
-
Reaction Setup: Dissolve the crude this compound in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
-
Base Addition: Add a suitable base (e.g., imidazole or triethylamine, 1.5 eq).
-
Silylation: Add a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 1.2 eq) and stir the reaction at room temperature.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer can be washed, dried, and concentrated. The silylated product can then be purified by standard silica gel chromatography.
-
Deprotection: The silyl group can be removed using standard conditions (e.g., TBAF in THF or acidic conditions) to yield the pure this compound.
Visualizations
Synthetic Pathway and Key Challenges
Caption: Overview of the synthesis and associated challenges.
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium of the target molecule.
Troubleshooting Workflow for Purification
Caption: Decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale preparative countercurrent chromatography for separation of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labex.hu [labex.hu]
Technical Support Center: Degradation Pathways and Stability of 2-(Hydroxymethyl)pyridin-4-ol
Welcome to the technical support center for 2-(Hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation pathways, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound revolve around its susceptibility to tautomerism, oxidation, and pH-dependent hydrolysis.[1]
-
Tautomerism: Similar to other pyridin-4-ol derivatives, this compound exists in a tautomeric equilibrium with its keto form, 2-(Hydroxymethyl)-1H-pyridin-4-one. In polar solvents and the solid state, the pyridone (keto) form is generally more stable.[1] This equilibrium can complicate analytical characterization, leading to broadened or multiple peaks in chromatography.[1]
-
Oxidative Degradation: The hydroxymethyl group and the electron-rich pyridine ring are susceptible to oxidation. Trace amounts of oxidizing agents in solvents or exposure to atmospheric oxygen can lead to the formation of various degradation products, including N-oxides and carboxylic acids.[1][2]
-
Hydrolytic Degradation: The stability of this compound is highly dependent on pH. It is generally more stable in neutral to slightly acidic conditions and can be labile under strongly acidic or alkaline environments.[1]
-
Photodegradation: Pyridin-4-ol derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[1]
Q2: What are the likely degradation products of this compound under various stress conditions?
A2: The degradation products of this compound will vary depending on the specific stress conditions applied. Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidative Conditions (e.g., H₂O₂):
-
Oxidation of the hydroxymethyl group to an aldehyde, and further to a carboxylic acid (4-hydroxy-2-pyridinecarboxylic acid).
-
Oxidation of the pyridine nitrogen to form the corresponding N-oxide.[2]
-
-
Acidic Conditions (e.g., HCl):
-
Acid-catalyzed hydrolysis may occur, although pyridinols are generally more stable than pyridines with other leaving groups. Degradation is likely to be slower compared to alkaline conditions.
-
-
Alkaline Conditions (e.g., NaOH):
-
Base-catalyzed degradation can be significant. The specific products would need to be identified through experimental analysis, but could involve ring-opening under harsh conditions.
-
-
Thermal Stress:
-
Elevated temperatures can accelerate all degradation pathways, particularly oxidation.
-
-
Photolytic Stress:
-
Exposure to UV light may lead to the formation of radical species and subsequent complex degradation products.
-
The following diagram illustrates the potential oxidative degradation pathways:
References
Validation & Comparative
A Comparative Guide to 2-(Hydroxymethyl)pyridin-4-ol and Other Pyridin-4-ol Derivatives for Researchers
For researchers, scientists, and professionals in drug development, the pyridin-4-ol scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of biologically active compounds. This guide offers an in-depth comparison of 2-(Hydroxymethyl)pyridin-4-ol with other notable pyridin-4-ol derivatives, providing insights into their structure-activity relationships (SAR), performance data, and the experimental protocols necessary for their evaluation. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage established SAR principles of the broader pyridin-4-ol class to infer its potential properties and compare them with well-characterized analogues.
The Significance of the Pyridin-4-ol Scaffold
The pyridine ring is a fundamental heterocyclic structure widely employed in the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs.[1][2] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The pyridin-4-ol moiety, a hydroxylated version of pyridine, is of particular interest due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
In Focus: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 860411-74-1
-
Molecular Formula: C₆H₇NO₂
-
Molecular Weight: 125.13 g/mol
This molecule is characterized by a pyridin-4-ol core with a hydroxymethyl (-CH₂OH) group at the 2-position. The presence of two hydrophilic groups, the hydroxyl and hydroxymethyl moieties, is expected to influence its solubility and pharmacokinetic profile. While detailed experimental data is scarce, its application is noted in the realm of pharmaceutical intermediates.[4]
Comparative Analysis: Performance of Pyridin-4-ol Derivatives
To understand the potential of this compound, we will compare its inferred properties with those of other pyridin-4-ol derivatives that have been more extensively studied. The choice of substituents on the pyridin-4-ol ring significantly impacts the compound's biological activity.
Structure-Activity Relationship (SAR) Insights
Studies on various pyridine derivatives have shown that the presence and position of certain functional groups can enhance their therapeutic properties. For instance, the inclusion of -OH, -C=O, and -NH₂ groups has been linked to increased antiproliferative activity against various cancer cell lines.[1][3] Conversely, the addition of bulky groups or halogen atoms can sometimes diminish this activity.[1][3]
The hydroxymethyl group in this compound is of particular interest. While its direct impact on this specific scaffold is not widely reported, studies on other heterocyclic compounds have shown that a hydroxymethyl substituent can sometimes be unfavorable for enhancing certain biological activities.
Anticancer Activity
The pyridin-4-ol scaffold is a promising framework for the development of novel anticancer agents.[5][6] The antiproliferative effects of these derivatives are often evaluated against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Key Structural Features | Reference(s) |
| Pyridine-Urea Derivatives (e.g., Compound 8e) | MCF-7 (Breast) | 0.22 µM | Urea moiety linked to the pyridine ring | [7] |
| Imidazo[1,2-a]pyridine-Amide Derivatives | DU 145 (Prostate) | 0.021 µM | Fused imidazopyridine ring with an amide side chain | [6] |
| Diphenyl Ether-Based Pyridine Derivatives | A-549 (Lung) | 10.57 µM (-OCH₃ substituted) | Diphenyl ether and cyano substituents | [6] |
| Platinum Complexes with Pyridine Derivatives | Human Cancer Cell Lines | 25.79 µM (Fluorine-substituted) | Platinum coordination complex | [6] |
| This compound (Inferred) | Various | Hypothetically moderate to low | Hydroxymethyl and hydroxyl groups | N/A |
Based on general SAR principles, the presence of the hydroxymethyl group might lead to moderate, rather than potent, anticancer activity compared to derivatives with more complex, targeted functionalities.
Antimicrobial Activity
Pyridin-4-ol derivatives have also been investigated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported MIC Values | Key Structural Features | Reference(s) |
| 2-Aminopyridine Derivative (Compound 2c) | S. aureus, B. subtilis | 0.039 µg/mL | Cyclohexylamine substituent | [11] |
| Pyridine Carbonitrile Derivative (Compound 3b) | C. albicans | 25 µg/mL | Pyrazole and carbonitrile moieties | [12] |
| Pyrido[2,3-d]pyrimidine Derivatives | Gram-positive & Gram-negative bacteria | 0.48 to 3.91 µg/mL | Fused pyrimidine ring system | [13] |
| This compound (Inferred) | Various | Hypothetically moderate | Hydroxymethyl and hydroxyl groups | N/A |
The hydrophilic nature of this compound might influence its ability to penetrate bacterial cell membranes, potentially resulting in moderate antimicrobial efficacy.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below. These protocols are based on established methods used for evaluating pyridine derivatives.[7][11][14]
In Vitro Anticancer Activity (MTT Assay)
This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.[7][14]
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions of the compounds in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound represents an intriguing yet understudied member of the pyridin-4-ol family. Based on the extensive structure-activity relationship data available for this class of compounds, it is plausible that this compound possesses modest biological activity. The presence of the hydroxymethyl group likely enhances its hydrophilicity, which could have mixed effects on its performance, potentially improving solubility while hindering cell membrane permeability.
Compared to more complex and highly substituted pyridin-4-ol derivatives that have demonstrated potent anticancer and antimicrobial activities, this compound may serve as a valuable starting point or a molecular fragment for the design of more elaborate drug candidates. Further experimental evaluation of this compound is warranted to fully elucidate its biological profile and to either validate or refine the inferences drawn from the broader SAR landscape. The protocols provided herein offer a robust framework for such investigations, enabling researchers to systematically compare its performance against other promising pyridin-4-ol derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Hydroxymethyl)pyridin-4-ol860411-74-1, CasNo.860411-74-1 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Comparative In Vitro Validation of 2-(Hydroxymethyl)pyridin-4-ol's Biological Activity
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro validation of 2-(Hydroxymethyl)pyridin-4-ol. We will explore its hypothesized dual biological activities—iron chelation and inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase—by comparing it against established compounds in the field. This document is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to ensure a robust and self-validating study.
Introduction: Unveiling the Potential of a Hydroxypyridinone Scaffold
This compound belongs to the hydroxypyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with well-defined biological functions. Specifically, the 3-hydroxy-4-pyridone core is a classic bidentate chelator of ferric iron (Fe³⁺), a property leveraged in the clinically approved iron chelator Deferiprone.[1]
Furthermore, this scaffold shares structural similarities with the 2-oxoglutarate (2-OG) co-substrate of a family of non-heme iron-dependent dioxygenases, including the HIF prolyl hydroxylase domain-containing enzymes (PHDs).[2][3] Inhibition of PHDs prevents the degradation of HIF-α, a master regulator of the cellular response to hypoxia, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism is the basis for a new class of drugs for anemia, such as Roxadustat and Vadadustat.[4][5]
Given its structure, we hypothesize that this compound possesses a dual mechanism of action:
-
Iron Chelation: Directly binding and sequestering free iron.
-
HIF Prolyl Hydroxylase Inhibition: Stabilizing the HIF-1α protein to activate the hypoxia response pathway.
This guide details the in vitro assays necessary to validate these activities, comparing the compound's performance against carefully selected benchmarks to contextualize its potency and potential.
Strategic Selection of Comparator Compounds
To accurately profile this compound, a panel of reference compounds is essential. The chosen comparators provide a performance spectrum for each hypothesized activity.
-
Deferiprone: A clinically approved oral iron chelator.[1][6] It serves as the gold standard for evaluating the iron-binding capacity of our target compound. Its primary action is iron chelation with minimal reported direct effects on the HIF pathway.
-
Mimosine: A naturally occurring plant-derived amino acid.[7] Mimosine is a known iron chelator and has also been reported to arrest the cell cycle and inhibit HIF prolyl hydroxylases, making it an excellent comparator for a potential dual-acting agent.[8]
-
Roxadustat (FG-4592): A potent, orally bioavailable HIF-PHD inhibitor approved for the treatment of anemia associated with chronic kidney disease.[4][9] It is the benchmark for high-potency PHD inhibition.
-
Vadadustat (AKB-6548): Another clinical-stage HIF-PHD inhibitor designed to mimic the physiological response to high altitude.[5][10] It provides a second positive control for HIF-1α stabilization.
Part 1: Validation of Iron Chelation Activity
The ability of this compound to bind iron is a primary indicator of its potential therapeutic utility in iron overload disorders or as an antimicrobial agent. We will employ the Ferrous Ion Chelating (FIC) assay for this validation.
Principle of the Ferrous Ion Chelating (FIC) Assay
The FIC assay is a colorimetric method used to determine the iron-chelating capacity of a substance. In this assay, the dye ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. When an iron-chelating agent is present, it will compete with ferrozine to bind the Fe²⁺ ions. This competition leads to a decrease in the formation of the ferrozine-Fe²⁺ complex and a corresponding reduction in the magenta color. The degree of color inhibition is directly proportional to the iron-chelating activity of the test compound.[11] EDTA, a strong metal chelator, is used as a positive control.[11]
Experimental Workflow: Ferrous Ion Chelating (FIC) Assay
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease [prnewswire.com]
- 6. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biological Activities of Mimosine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 10. ir.akebia.com [ir.akebia.com]
- 11. zen-bio.com [zen-bio.com]
A Comparative Analysis of Synthetic Routes to 2-(Hydroxymethyl)pyridin-4-ol: A Guide for Researchers
Introduction
2-(Hydroxymethyl)pyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine nitrogen, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details necessary for its efficient preparation. While a direct, one-step synthesis is not readily found in the literature, this analysis explores two plausible multi-step pathways, leveraging common and reliable organic transformations. The routes are evaluated based on the availability of starting materials, reaction efficiency, and the complexity of the required experimental procedures.
Route 1: Reduction of a Carboxylic Acid Precursor
This strategy commences with the commercially available 4-hydroxypyridine-2-carboxylic acid and involves a protection-reduction-deprotection sequence. The key challenge lies in the selective reduction of the carboxylic acid in the presence of the sensitive pyridine ring and the need to protect the 4-hydroxyl group.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via a carboxylic acid precursor.
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)pyridine-2-carboxylic acid (Protection)
The protection of the 4-hydroxyl group as a benzyl ether is a crucial first step to prevent side reactions in the subsequent reduction.
-
Procedure: To a solution of 4-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 eq) dropwise and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into ice-water, and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)pyridine-2-carboxylic acid.
Step 2: Synthesis of 4-(Benzyloxy)-2-(hydroxymethyl)pyridine (Reduction)
The selective reduction of the carboxylic acid to a primary alcohol can be achieved using a borane reagent.
-
Procedure: To a solution of 4-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH3·THF, ~3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1M HCl. The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
The final step involves the removal of the benzyl protecting group by catalytic hydrogenation.
-
Procedure: Dissolve 4-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Discussion of Route 1
This route is conceptually straightforward and utilizes a readily available starting material. The protection and deprotection steps are standard procedures in organic synthesis. However, the use of borane reagents requires careful handling under anhydrous conditions. A potential advantage is the possibility of a one-pot reduction and debenzylation of 4-(benzyloxy)pyridine-2-carboxylic acid using catalytic hydrogenation under more forcing conditions, although this would require careful optimization to avoid reduction of the pyridine ring.
Route 2: Functional Group Transformation of a Pre-functionalized Pyridine
This alternative approach begins with a substituted pyridine and involves the transformation of a functional group at the 2-position into the desired hydroxymethyl group, followed by deprotection of the 4-hydroxyl group.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via a pre-functionalized pyridine.
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)pyridine-2-carboxaldehyde (Oxidation)
The oxidation of a methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using manganese dioxide.
-
Procedure: To a solution of 4-(benzyloxy)-2-methylpyridine (1.0 eq) in a solvent like chloroform or dichloromethane, add activated manganese dioxide (MnO₂, 5-10 eq). Reflux the mixture for 24-48 hours, monitoring the reaction by TLC. After completion, the reaction mixture is filtered hot through Celite to remove the manganese salts, and the solvent is evaporated to yield 4-(benzyloxy)pyridine-2-carboxaldehyde, which can be purified by column chromatography.[1]
Step 2: Synthesis of 4-(Benzyloxy)-2-(hydroxymethyl)pyridine (Reduction)
The reduction of the aldehyde to the primary alcohol is a standard transformation, often accomplished with sodium borohydride.
-
Procedure: Dissolve 4-(benzyloxy)pyridine-2-carboxaldehyde (1.0 eq) in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 4-(benzyloxy)-2-(hydroxymethyl)pyridine.
Step 3: Synthesis of this compound (Deprotection)
This step is identical to the final step in Route 1, involving catalytic hydrogenation to remove the benzyl protecting group.
-
Procedure: Dissolve 4-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete. Filter the catalyst and evaporate the solvent to obtain the final product.
Discussion of Route 2
Route 2 offers an alternative disconnection, starting from a 2-methylpyridine derivative. The oxidation of the methyl group can sometimes be challenging and may require optimization of reaction conditions to achieve good yields. However, the subsequent reduction of the aldehyde is typically a high-yielding and clean reaction. The commercial availability and cost of the starting material, 4-(benzyloxy)-2-methylpyridine, would be a key factor in the overall feasibility of this route.
Comparative Analysis and Data Summary
| Parameter | Route 1: Carboxylic Acid Reduction | Route 2: Functional Group Transformation |
| Starting Material | 4-Hydroxypyridine-2-carboxylic acid | 4-(Benzyloxy)-2-methylpyridine |
| Number of Steps | 3 | 3 |
| Key Transformations | O-Benzylation, Carboxylic Acid Reduction, Debenzylation | Methyl Group Oxidation, Aldehyde Reduction, Debenzylation |
| Potential Advantages | Readily available starting material, potential for one-pot reduction/deprotection. | Milder reduction step (aldehyde vs. carboxylic acid). |
| Potential Challenges | Use of hazardous borane reagents, potentially harsh reduction conditions. | Oxidation of the methyl group can be low-yielding, availability of starting material. |
| Estimated Overall Yield | Moderate | Moderate to Low (highly dependent on oxidation step) |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable, albeit multi-step, approaches to the synthesis of this compound.
-
Route 1 is recommended for its more predictable transformations and the commercial availability of the starting material. The key will be the careful execution of the carboxylic acid reduction.
-
Route 2 offers a reasonable alternative , particularly if the starting 4-(benzyloxy)-2-methylpyridine is readily accessible. The success of this route hinges on the efficient oxidation of the methyl group.
For researchers embarking on the synthesis of this compound, a careful evaluation of the available resources, expertise in handling specific reagents, and the desired scale of the synthesis will be crucial in selecting the most appropriate route. Further optimization of the reaction conditions for each step will likely be necessary to maximize the overall yield and purity of the final product.
References
Comparative Analysis of 4-Hydroxy-2-pyridone Analogs as Potent Anti-Tuberculosis Agents: A Guide to Structure-Activity Relationships
Introduction: The Quest for Novel Anti-Tuberculosis Therapeutics
The enduring global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multi-drug resistant (MDR) strains, necessitates the urgent discovery and development of novel therapeutics with new mechanisms of action. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly promising class of compounds: 4-hydroxy-2-pyridone derivatives. While the initial inquiry centered on 2-(hydroxymethyl)pyridin-4-ol, a comprehensive structure-activity relationship (SAR) study for that specific subclass is not extensively documented in publicly available literature. However, a robust body of work on the closely related 4-hydroxy-2-pyridone core as a potent anti-tuberculosis agent provides a fertile ground for a detailed comparative analysis.[3] This guide will dissect the key structural modifications of this scaffold and their profound impact on anti-mycobacterial potency, offering field-proven insights for researchers and drug development professionals.
Core Scaffold and the Foundation of Anti-Tuberculosis Activity
The 4-hydroxy-2-pyridone ring system serves as the foundational pharmacophore for the anti-tuberculosis activity discussed herein. A high-throughput phenotypic screen against Mtb identified an initial hit compound, which paved the way for systematic optimization.[3] The subsequent SAR exploration has revealed critical insights into how substitutions at various positions on the pyridone ring influence the compound's ability to inhibit the growth of Mtb, including MDR strains. The following sections will provide a comparative analysis of these substitutions.
Structure-Activity Relationship (SAR) Analysis of 4-Hydroxy-2-pyridone Analogs
The potency of the 4-hydroxy-2-pyridone analogs against Mtb is exquisitely sensitive to the nature and position of substituents on the core ring. The key positions for modification that have been explored are the C3, C5, and C6 positions.
The Critical Role of C6-Position Substitutions
Initial studies pinpointed the C6 position as a critical determinant of anti-tuberculosis potency. The lead compound from the initial screen featured an isobutyl group at this position. A systematic exploration of this position with various cycloalkyl groups led to a significant enhancement in activity.[3]
As illustrated in the diagram above, moving from a simple alkyl group like isobutyl to bulkier cycloalkyl moieties at the C6 position dramatically improves the anti-tuberculosis activity. The most potent analogs in the series feature a dimethylcyclohexyl group at this position, suggesting that this substituent plays a key role in the interaction with the biological target within Mtb.[3]
Influence of C3- and C5-Position Modifications
While the C6 position has been the primary focus of optimization, modifications at the C3 and C5 positions have also been investigated. Generally, the introduction of small alkyl or aryl groups at the C3 position is well-tolerated and can fine-tune the physicochemical properties of the compounds. However, bulky substituents at this position tend to be detrimental to activity. The C5 position appears to be less amenable to substitution, with most modifications leading to a decrease in potency. This suggests that the C5 position may be involved in a sterically constrained region of the binding site or that substitution at this position disrupts the electronics of the pyridone ring in an unfavorable way.
Comparative Potency of 4-Hydroxy-2-pyridone Analogs
The following table summarizes the in vitro potency of representative 4-hydroxy-2-pyridone analogs against the H37Rv strain of Mycobacterium tuberculosis. The Minimal Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of the bacteria.
| Compound ID | C6-Substituent | C3-Substituent | MIC (µg/mL) against Mtb H37Rv[3] |
| 1 | Isobutyl | Phenyl | 1.56 |
| 30a | Cyclohexylmethyl | Phenyl | 0.39 |
| 30d | 4,4-Dimethylcyclohexyl | Phenyl | 0.1 |
| 30j | 3,3-Dimethylcyclohexyl | Phenyl | 0.05 |
| 30k | Cyclopentylmethyl | Phenyl | 0.78 |
Data extracted from Khare et al., 2015.[3]
The data clearly demonstrates the significant improvement in potency achieved by optimizing the C6-substituent, with compound 30j emerging as a highly potent anti-tuberculosis agent.[3]
Experimental Protocol: Mtb Growth Inhibition Assay
To ensure the trustworthiness and reproducibility of the SAR data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the Minimal Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis using a common microplate-based assay.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Dilute the culture to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume. The causality here is to ensure a standardized bacterial load for consistent and comparable MIC values.
-
-
Compound Plating:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform a serial 2-fold dilution of the compounds in 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Assay Readout:
-
After incubation, add a freshly prepared solution of Resazurin (Alamar Blue) to each well.
-
Re-incubate the plates for 12-24 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The causality is that viable, metabolically active Mtb will reduce the resazurin.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator. This can be assessed visually or by measuring fluorescence.
-
This self-validating system, with its inclusion of positive and negative controls, ensures the reliability of the obtained MIC values.
Conclusion and Future Directions
The structure-activity relationship studies of 4-hydroxy-2-pyridone analogs have successfully identified a new chemical class with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[3] The key takeaway for researchers is the critical importance of the C6-position substituent, where a dimethylcyclohexyl group has been shown to confer exceptional potency.[3] The lead compounds from this series have demonstrated favorable oral pharmacokinetic properties and in vivo efficacy in mouse models, highlighting their potential for further development.[3]
Future work in this area should focus on elucidating the precise mechanism of action of these compounds. Understanding the molecular target within Mtb will enable more rational, target-based drug design and further optimization of this promising scaffold. Additionally, continued exploration of the SAR at other positions on the pyridone ring may yield analogs with improved safety profiles and pharmacokinetic properties, paving the way for the development of a new generation of anti-tuberculosis drugs.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-(Hydroxymethyl)pyridin-4-ol
Introduction: The Imperative of Purity for a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the pyridin-4-ol moiety is a privileged scaffold, featuring in a range of biologically active molecules.[1][2] 2-(Hydroxymethyl)pyridin-4-ol, in particular, serves as a critical hydrophilic building block, offering multiple reaction sites for the synthesis of more complex chemical entities.[3][4] For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of even minor impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and significant delays in development timelines.
This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, advocating for a multi-technique, orthogonal approach. This ensures that the purity assessment is a self-validating system, providing the highest degree of confidence in the final product.
Anticipating the Unwanted: Potential Impurities in Synthesis
A robust analytical strategy begins with understanding what to look for. The synthesis of 4-hydroxypyridines can involve multi-step processes.[5] Potential impurities in a batch of this compound can arise from several sources:
-
Unreacted Starting Materials: Incomplete conversion of precursors.
-
Side-Products: Formation of isomers or products from competing reaction pathways. For instance, reactions involving pyridinols can sometimes yield products of N-alkylation in addition to the expected O-alkylation.[6]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
Over-oxidation Products: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid under certain conditions.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acid, high heat), potentially leading to byproducts.[7]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., THF, ethanol, DMF).
Given this array of potential contaminants, relying on a single analytical technique is insufficient. An orthogonal approach, using methods that measure purity based on different chemical and physical principles, is essential.
The Analytical Workflow: An Orthogonal Strategy
A comprehensive purity assessment relies on the convergence of data from multiple, independent techniques. Our recommended workflow integrates chromatographic separation with spectroscopic and elemental analysis to build a complete purity profile.
Caption: Orthogonal workflow for purity assessment of this compound.
Comparative Analysis of Key Purity Assessment Techniques
The choice of analytical technique depends on the specific question being asked. Is the goal a rapid quality check, absolute quantification, or identification of an unknown impurity? The table below compares the primary methods used in our workflow.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Quantifying purity relative to other UV-active components. Impurity profiling. | High sensitivity and resolution. Excellent for detecting and quantifying minor impurities. | Purity is relative (% area); non-UV active impurities are not detected. Requires a reference standard for identity confirmation. |
| qNMR | Nuclear spin resonance in a magnetic field. | Determining absolute purity against a certified internal standard. | Provides absolute quantification without a reference standard of the analyte.[8] Structure-specific and non-destructive. Detects non-UV active impurities (e.g., solvents). | Lower sensitivity than HPLC. Signal overlap can complicate quantification.[8] Requires a high-purity, stable internal standard. |
| LC-MS / HRMS | Separation by HPLC followed by mass-to-charge ratio analysis. | Identifying unknown impurities. Confirming molecular weight and elemental formula. | Extremely high sensitivity and specificity.[9] High-Resolution MS (HRMS) provides exact mass for unambiguous formula determination.[10] | Can be difficult to quantify without specific standards. Ionization efficiency varies between compounds. |
| Elemental Analysis | Combustion of the sample to determine the mass fractions of C, H, and N.[11][12] | Confirming the elemental composition matches the theoretical formula. | Provides fundamental confirmation of the bulk sample's composition. Fast and inexpensive.[11] | Does not distinguish between isomers.[8] Insensitive to minor impurities unless they significantly alter the elemental composition. Accepted deviation is typically ±0.4%.[13][14] |
Experimental Protocols: A Practical Guide
Here we provide detailed, field-proven protocols for the key quantitative techniques. The causality behind specific parameters is explained to empower the researcher to adapt these methods as needed.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: this compound is a polar heterocyclic compound.[15] A reversed-phase method using a C18 column is the workhorse for such molecules, providing a good balance of retention and peak shape.[16][17] A gradient elution is employed to ensure that both polar and potentially less polar impurities are eluted and resolved within a reasonable timeframe.
-
Methodology:
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape for the basic pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection: UV at 254 nm and 275 nm. Rationale: DAD allows monitoring at multiple wavelengths to catch impurities with different chromophores.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Quantitative ¹H NMR (qNMR) Spectroscopy
-
Rationale: qNMR provides an absolute measure of purity by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known mass and purity.[18] This method is orthogonal to HPLC as it is not dependent on chromatographic separation or UV activity.[8] Dimethyl sulfone (DMSO₂) is an excellent internal standard as it is highly pure, non-volatile, and has a simple singlet signal in a region that is typically free of analyte signals.
-
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Certified Dimethyl Sulfone (DMSO₂).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial (record mass to 0.01 mg).
-
Accurately weigh approximately 5 mg of DMSO₂ into the same vial (record mass to 0.01 mg).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure a long relaxation delay (D1) of at least 30 seconds. Rationale: This is critical for accurate integration, allowing all protons to fully relax between scans.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).
-
Integrate the singlet from the DMSO₂ internal standard (~3.1 ppm).
-
-
Purity Calculation: Use the standard qNMR equation[19]:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 125.13 g/mol ; IS: 94.13 g/mol )
-
m = Mass
-
PIS = Purity of the Internal Standard (as a percentage)
-
-
Conclusion: A Commitment to Quality
Assessing the purity of a critical synthetic building block like this compound is a foundational requirement for any research or development program. A single data point from one technique is insufficient to provide the necessary confidence. By employing an orthogonal workflow that combines the high-resolution separation of HPLC, the absolute quantification of qNMR, the definitive identification power of mass spectrometry, and the fundamental confirmation of elemental analysis, scientists can establish a comprehensive and trustworthy purity profile. This rigorous, multi-faceted approach ensures data integrity, accelerates development, and upholds the highest standards of scientific validity.
References
- 1. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 860411-74-1 | FH143248 [biosynth.com]
- 4. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]
- 5. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. azom.com [azom.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 19. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the In Vivo Efficacy of Pyridine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of select pyridine derivatives, with a focus on compounds structurally related to the 2-(hydroxymethyl)pyridin-4-ol scaffold. While direct, head-to-head in vivo comparative studies for a series of this compound derivatives are not extensively published, this guide synthesizes available preclinical data from distinct, yet structurally relevant, pyridine compounds to offer insights into their therapeutic potential, mechanisms of action, and the experimental designs used to validate their efficacy.
Introduction: The Pyridin-4-ol Scaffold in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivative, the pyridin-4-ol (or its tautomeric form, 4-pyridone), is of significant interest due to its ability to engage in key hydrogen bonding interactions with biological targets.[2] This scaffold's versatility has led to the development of derivatives investigated for a range of therapeutic applications, most notably in oncology. These compounds often exert their anti-cancer effects through diverse mechanisms, including the inhibition of critical cell cycle regulators and epigenetic modifiers. This guide will delve into the preclinical evidence supporting the in vivo anti-tumor activity of representative pyridine derivatives, providing a framework for researchers designing and interpreting their own efficacy studies.
Mechanistic Insights: How Pyridine Derivatives Inhibit Cancer Progression
The anti-tumor activity of the pyridine derivatives discussed stems from their ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis. A prominent mechanism identified for certain pyridine compounds is the inhibition of histone deacetylase 6 (HDAC6).
HDAC6-Mediated Regulation of Cell Cycle:
One notable derivative, referred to as Compound H42 , has been shown to exert its anti-cancer effects in ovarian cancer models by targeting HDAC6.[3][4] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Heat Shock Protein 90 (HSP90).[3] By inhibiting HDAC6, Compound H42 increases the acetylation of HSP90. This post-translational modification disrupts the chaperone function of HSP90, leading to the degradation of its client proteins. A critical client protein in this context is Cyclin D1, a key regulator of the G1 phase of the cell cycle. The subsequent degradation of Cyclin D1 induces cell cycle arrest at the G0/G1 checkpoint, thereby halting cancer cell proliferation.[3][4] This targeted mechanism highlights a sophisticated approach to disrupting cancer cell machinery with minimal toxicity.[3]
Caption: HDAC6 inhibition pathway by a pyridine derivative.
Other pyridine derivatives have been found to induce apoptosis, the production of intracellular reactive oxygen species (ROS), and DNA damage, pointing to a multi-pronged attack on cancer cells.[3] For instance, the derivative FPTHQ was shown to induce cellular senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway, which is a critical regulator of cell cycle arrest.[5]
Comparative Analysis of In Vivo Efficacy
Evaluating the in vivo performance of drug candidates is a critical step in preclinical development. The following table summarizes efficacy data from studies using various pyridine derivatives in established animal models of cancer. This comparison highlights the therapeutic potential across different cancer types and demonstrates the importance of the chosen experimental model.
| Compound/Formulation | Cancer Type | Animal Model | Dosing Regimen (Dose) | Key Efficacy Outcome(s) | Citation |
| Compound H42 | Ovarian Cancer | Nude Mouse Xenograft (SKOV3 cells) | Not specified in abstract | Significant inhibition of ovarian cancer growth without obvious toxicity. | [3][4] |
| SK-25 | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 30 mg/kg | 94.71% inhibition of tumor development. | [6] |
| SK-25 | Ehrlich Solid Tumor | Swiss Albino Mice | 30 mg/kg | 59.06% inhibition of tumor development. | [6] |
| SK-25 | Sarcoma-180 (Solid) | Swiss Albino Mice | 30 mg/kg | 45.68% inhibition of tumor development. | [6] |
| S4-loaded LPNCs * | Ehrlich Ascites Carcinoma (EAC) | Solid Tumor-bearing Mice | Not specified | Superior tumor growth inhibition compared to free S4 and 5-fluorouracil; increased animal life span. | [7] |
*S4-loaded LPNCs: A novel pyridine derivative (S4) loaded into lipid- and polymer-based core-shell nanocapsules.
This data reveals that pyridine derivatives are effective in both hematological (EAC) and solid tumor models. Notably, the anti-tumor activity of SK-25 varies significantly depending on the tumor type, underscoring the need to test candidates across multiple, relevant models.[6] Furthermore, the study on S4-loaded nanocapsules demonstrates that advanced formulation strategies can significantly enhance the in vivo efficacy of these compounds, likely by improving solubility, stability, and drug delivery to the tumor site.[7]
Experimental Protocols: A Guide to In Vivo Efficacy Testing
The trustworthiness of in vivo data hinges on a meticulously planned and executed experimental protocol. Below are detailed, representative workflows for assessing the efficacy of novel pyridine derivatives in common preclinical cancer models.
Human Tumor Xenograft Model in Nude Mice
This model is the gold standard for evaluating the efficacy of anti-cancer agents against human-derived tumors. The use of immunodeficient mice is critical as it prevents the rejection of the human cancer cells.
Objective: To determine the effect of a test pyridine derivative on the growth of a human tumor subcutaneously implanted in athymic nude mice.
Methodology:
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week under specific pathogen-free conditions. This step is crucial to reduce stress-related variables that could impact experimental outcomes.
-
Cell Culture and Implantation: Human ovarian cancer cells (e.g., SKOV3) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase, and a suspension of 5 x 10⁶ cells in 100 µL of sterile PBS or Matrigel is injected subcutaneously into the right flank of each mouse. Matrigel is often used to support initial tumor formation.
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers. The volume is calculated using the formula: (Length x Width²)/2. This frequent, non-invasive measurement provides a longitudinal assessment of tumor progression.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle Control, Test Derivative at low and high doses, Positive Control). Randomization is essential to prevent selection bias.
-
Drug Administration: The test derivative is administered according to the planned schedule (e.g., daily intraperitoneal injection). The vehicle used to dissolve the compound is administered to the control group.
-
Data Collection: During the treatment period, tumor volumes and mouse body weights are recorded. Body weight serves as a key indicator of systemic toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or after a set duration. Mice are euthanized, and tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as a percentage. Tissues can be collected for further pharmacodynamic or histological analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 5. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Hydroxymethyl)pyridin-4-ol
Our focus is to empower you with the rationale behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide not just the "how," but the critical "why" behind each step, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[1][2][3][4][5][6][7][8][9][10][11][12][13] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9][13]
The core validation parameters, as outlined in the ICH Q2(R2) guideline, form the basis of our comparative analysis.[1][3][6][8][10][12] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, highlighting the interconnectedness of each validation parameter.
Caption: A flowchart illustrating the sequential process of analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the physicochemical properties of 2-(Hydroxymethyl)pyridin-4-ol, the nature of the sample matrix, and the intended application of the method (e.g., quality control, stability testing, or bioanalysis).
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate to good; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; high specificity due to unique precursor-product ion transitions. | Good to excellent; potential for interference from compounds with similar volatility and mass spectra. Derivatization may be required. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). | Good (ng/mL to µg/mL range). |
| Linearity | Typically good over 1-2 orders of magnitude. | Excellent over 3-4 orders of magnitude. | Good over 2-3 orders of magnitude. |
| Robustness | Generally robust; sensitive to mobile phase composition and column temperature. | Robust, but susceptible to matrix effects and ion source contamination. | Robust, but sensitive to inlet temperature and derivatization consistency. |
| Sample Throughput | High. | High. | Moderate. |
| Instrumentation Cost | Low to moderate. | High. | Moderate. |
| Primary Application | Assay and purity testing of bulk drug substance and formulated products. | Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling. | Analysis of volatile impurities or when derivatization is feasible. |
Detailed Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of each analytical technique. These protocols are based on established guidelines and best practices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness. For this compound, a reverse-phase method would be a suitable starting point.
Proposed Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (based on the chromophore of the pyridine ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Protocol:
-
Specificity:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (formulation excipients without the active pharmaceutical ingredient, API) to assess for interference.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the API. The method should be able to resolve the analyte peak from any degradation products.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Evaluate the impact of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates, and retention time).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalysis or trace impurity analysis.
Proposed LC-MS/MS Conditions:
-
LC System: Similar to HPLC-UV, but with a focus on mobile phases compatible with mass spectrometry (e.g., using formic acid or ammonium formate as buffer).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): [M+H]⁺ of this compound.
-
Product ions (Q3): At least two characteristic fragment ions.
-
-
Internal Standard: A stable isotope-labeled version of the analyte is highly recommended.
Validation Protocol:
The validation parameters are similar to HPLC-UV, with some additional considerations for bioanalytical methods as per the EMA and FDA guidelines.[2][4][14]
-
Selectivity:
-
Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
-
Linearity and Range:
-
Prepare a calibration curve in the biological matrix using at least six non-zero concentrations.
-
The curve should be fitted with a weighted linear regression model.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantitation, LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
-
-
Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
-
-
Recovery:
-
Determine the efficiency of the extraction procedure by comparing the peak response of a pre-extraction spiked matrix sample to that of a post-extraction spiked matrix sample.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For this compound, derivatization is likely necessary to increase its volatility and thermal stability.
Proposed GC-MS Conditions:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: Optimized to ensure efficient volatilization without degradation.
-
Oven Temperature Program: A gradient from a low temperature to a high temperature to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or ion trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Validation Protocol:
The validation approach is similar to HPLC-UV, with a strong emphasis on the consistency and completeness of the derivatization reaction.
-
Specificity:
-
Analyze underivatized and derivatized blanks and placebos.
-
The method should be free from interferences from the derivatizing reagent and its byproducts.
-
-
Linearity, Accuracy, and Precision:
-
The validation experiments should be conducted on derivatized standards and samples.
-
-
Robustness:
-
Evaluate the effect of variations in derivatization conditions (e.g., reaction time and temperature) and GC parameters (e.g., inlet temperature and oven ramp rate).
-
Interdependency of Validation Parameters
The following diagram illustrates the relationships and dependencies between the core validation parameters.
Caption: The relationship between key analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical exercise to ensure data of high quality and integrity. While specific validated methods for this compound are not yet prevalent in the literature, a robust validation strategy can be designed by applying the principles outlined in international guidelines.
This guide provides a comparative framework for three common analytical techniques: HPLC-UV, LC-MS/MS, and GC-MS. The selection of the most appropriate method will depend on the specific analytical challenge at hand. HPLC-UV is a reliable choice for routine quality control, while LC-MS/MS excels in applications requiring high sensitivity and specificity. GC-MS offers an alternative for volatile impurity analysis, provided an efficient derivatization procedure is developed.
By following the detailed validation protocols and understanding the causality behind each experimental choice, researchers can develop and validate analytical methods for this compound that are fit for purpose and meet the stringent requirements of the pharmaceutical industry.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. propharmagroup.com [propharmagroup.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. New FDA Guidance on Q14 Analytical Procedure Development [lachmanconsultants.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. fda.gov [fda.gov]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
A Proposed Framework for the Comparative Cytotoxicity Analysis of 2-(Hydroxymethyl)pyridin-4-ol and its Positional Isomers
Abstract
Pyridinol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a number of analogs exhibiting promising biological activities. A critical aspect of the preclinical assessment of these compounds is the evaluation of their cytotoxic profiles. This guide outlines a comprehensive experimental framework for a comparative cytotoxicity study of 2-(Hydroxymethyl)pyridin-4-ol and its key positional isomers. While direct comparative data for this specific set of isomers is not extensively available in current literature, this document provides a robust, self-validating protocol to generate such crucial data. The proposed study aims to elucidate the structure-activity relationship (SAR) by systematically evaluating the influence of the substitution pattern of the hydroxymethyl and hydroxyl groups on the pyridine scaffold against a panel of human cancer cell lines. The methodologies detailed herein are grounded in established protocols for in vitro cytotoxicity testing and are designed to yield reproducible and high-quality data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Comparative Cytotoxicity Study
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of functional groups, such as hydroxyl (-OH) and hydroxymethyl (-CH₂OH), can significantly modulate the physicochemical properties and biological activities of the parent heterocycle.[2][3] The specific positioning of these substituents can lead to profound differences in their interactions with biological targets, thereby influencing their therapeutic potential and toxicity profiles.
This compound and its isomers represent a focused library of compounds where the subtle alterations in the electronic and steric properties, dictated by the substituent positions, may translate into significant variations in cytotoxicity. Understanding these differences is paramount for identifying promising lead candidates for further development and for building predictive models for the toxicity of novel pyridine derivatives. This guide proposes a head-to-head comparison of the isomers shown in Table 1 to systematically investigate their cytotoxic potential.
Table 1: Structures of this compound and Selected Isomers
| Compound Name | CAS Number | Chemical Structure |
| This compound | 860411-74-1 | ![]() |
| 3-(Hydroxymethyl)pyridin-4-ol | Not readily available | ![]() |
| 2-(Hydroxymethyl)pyridin-3-ol | 14047-53-1 | ![]() |
| 4-(Hydroxymethyl)pyridin-3-ol | 33349-67-6 | ![]() |
| 5-(Hydroxymethyl)pyridin-3-ol | 51035-70-2 | ![]() |
| 6-(Hydroxymethyl)pyridin-3-ol | 40222-77-3 | ![]() |
| 4-(Hydroxymethyl)pyridin-2-ol | 127838-58-8 | ![]() |
| 5-(Hydroxymethyl)pyridin-2-ol | 109205-68-7 | ![]() |
| 6-(Hydroxymethyl)pyridin-2-ol | 352514-21-7 | ![]() |
Note: Chemical structures are illustrative. Sourcing or synthesis of these compounds would be a prerequisite for the proposed study.
Experimental Design and Methodologies
The cornerstone of a reliable comparative study is a well-designed and meticulously executed experimental plan. The following protocols are based on widely accepted standards in cytotoxicity testing.[4][5][6]
Cell Lines and Culture Conditions
To obtain a comprehensive cytotoxic profile, a panel of human cancer cell lines representing different tumor types should be employed. A non-cancerous cell line should also be included to assess selectivity.
-
Human Breast Adenocarcinoma: MCF-7
-
Human Colorectal Carcinoma: HCT-116
-
Human Lung Carcinoma: A549
-
Human Prostate Cancer: PC-3
-
Non-cancerous Human Embryonic Kidney: HEK293
All cell lines should be maintained in their recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
Preparation of Test Compounds
Each isomer should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration (e.g., 100 mM). Serial dilutions in the appropriate cell culture medium should be prepared immediately before each experiment to achieve the desired final concentrations. The final DMSO concentration in the cell culture wells should not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in 96-well microtiter plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, should be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow
Caption: Proposed experimental workflow for the MTT-based cytotoxicity assessment.
Anticipated Results and Structure-Activity Relationship (SAR) Analysis
The IC₅₀ values obtained from the MTT assay will be tabulated for a clear comparison of the cytotoxic potency of each isomer across the different cell lines.
Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 | A549 | PC-3 | HEK293 | Selectivity Index (SI)* |
| This compound | ||||||
| 3-(Hydroxymethyl)pyridin-4-ol | ||||||
| 2-(Hydroxymethyl)pyridin-3-ol | ||||||
| 4-(Hydroxymethyl)pyridin-3-ol | ||||||
| 5-(Hydroxymethyl)pyridin-3-ol | ||||||
| 6-(Hydroxymethyl)pyridin-3-ol | ||||||
| 4-(Hydroxymethyl)pyridin-2-ol | ||||||
| 5-(Hydroxymethyl)pyridin-2-ol | ||||||
| 6-(Hydroxymethyl)pyridin-2-ol | ||||||
| Doxorubicin (Positive Control) |
*Selectivity Index (SI) can be calculated as the ratio of the IC₅₀ value for the non-cancerous cell line (HEK293) to the IC₅₀ value for a cancer cell line.
The analysis of the results will focus on elucidating the structure-activity relationship. Key aspects to consider include:
-
Relative Positions of -OH and -CH₂OH Groups: The proximity of the two functional groups may influence intramolecular hydrogen bonding, which in turn can affect the molecule's polarity, membrane permeability, and interaction with target macromolecules.
-
Position of the Hydroxyl Group: The acidity of the phenolic hydroxyl group and its ability to act as a hydrogen bond donor/acceptor will vary depending on its position relative to the nitrogen atom. This can impact the compound's overall electronic properties and potential for metabolic activation or detoxification.
-
Position of the Hydroxymethyl Group: The steric hindrance and the potential for the hydroxymethyl group to engage in hydrogen bonding will also be influenced by its location on the pyridine ring.
A logical framework for interpreting the SAR data is presented below.
Caption: Logical framework for the structure-activity relationship (SAR) analysis.
Discussion and Future Directions
This proposed comparative study will provide valuable insights into the cytotoxic properties of this compound and its isomers. The data generated will form a basis for understanding the structural requirements for cytotoxicity within this chemical series. Isomers exhibiting high potency against cancer cell lines and a favorable selectivity index would be prioritized for further investigation.
Future studies could expand on these findings by:
-
Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis) and identifying the specific cellular targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and systemic toxicity.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the generated data to develop computational models that can predict the cytotoxicity of other related pyridine derivatives.
By following the rigorous experimental design outlined in this guide, researchers can generate high-quality, comparable data that will significantly contribute to the understanding of the cytotoxic potential of hydroxymethyl-substituted pyridinols.
References
- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Pyridinemethanol [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Hydroxymethyl)pyridin-3-ol | 14047-53-1 | PAA04753 [biosynth.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Hydroxymethyl)pyridin-4-ol
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of chemical reagents like 2-(Hydroxymethyl)pyridin-4-ol are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
A robust disposal plan begins with a thorough understanding of the molecule . While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can construct a reliable hazard profile by analyzing its structural components: the pyridine core and the hydroxymethyl/hydroxyl functional groups.
The parent compound, pyridine, is a flammable, toxic liquid known for its pungent, unpleasant odor[1]. Exposure can lead to skin and respiratory irritation, with potential for more severe health effects such as liver, kidney, and neurological damage with prolonged contact[2][3][4]. Structurally related compounds like 2-(Hydroxymethyl)pyridine are classified as harmful if swallowed and are known to cause serious skin and eye irritation[5][6].
Therefore, this compound must be handled as a hazardous substance with particular attention to the following potential risks:
-
Oral Toxicity: Harmful if ingested.
-
Dermal and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.
-
Respiratory Irritation: Inhalation of aerosols or dust may irritate the respiratory system.
-
Environmental Hazard: Pyridine and its derivatives can pose significant environmental challenges if released into soil or waterways[2].
This assessment dictates that all waste containing this compound must be treated as hazardous chemical waste.
| Parameter | Guidance & Rationale |
| Hazard Class | Harmful, Irritant, Potential Environmental Hazard. |
| Primary Routes of Exposure | Ingestion, Skin/Eye Contact, Inhalation[1][5]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases[5][7]. Contact can lead to vigorous reactions. |
| Storage Precautions | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials[7][8][9]. |
Personal Protective Equipment (PPE): The First Line of Defense
Based on the hazard profile, a stringent PPE protocol is non-negotiable. The selection of PPE is not arbitrary; it is a scientifically-backed choice to mitigate specific, identified risks.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer poor resistance to pyridine-based compounds[8]. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes[7][8]. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A fully buttoned, flame-retardant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[1][8].
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. This prevents accidental chemical reactions in the waste container and ensures the waste stream is correctly profiled for disposal by a licensed facility.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Glass bottles are often preferred for liquid waste to avoid potential degradation of plastic. The container must be compatible with pyridine derivatives.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste solution (e.g., solvents).
-
Segregate Waste Streams:
-
Transferring Waste: Carefully transfer waste into the container inside a chemical fume hood. Avoid spills and splashes.
-
Secure the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors[8][10]. Store the container in a designated satellite accumulation area that is secure and away from ignition sources.
Spill Management: An Emergency Response Plan
Accidents can happen, and a clear, pre-defined spill response plan is essential for safety.
For a Small Spill (manageable by trained personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work must be conducted in a fume hood or a well-ventilated area[1].
-
Don Appropriate PPE: Wear the full PPE described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][3]. Do not use combustible materials like paper towels to absorb large quantities of flammable substances.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal[7].
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services.
-
Secure the Area: Prevent entry to the contaminated area.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.
-
Container Full: Once the waste container is 90% full, seal it securely.
-
Request Pickup: Complete the necessary chemical collection request forms for your institution.
-
Professional Disposal: The waste will be collected by EH&S or a contracted waste vendor. The standard and most environmentally sound method for this type of organic waste is incineration at a permitted hazardous waste facility. This high-temperature process ensures the complete destruction of the hazardous organic molecule.
-
NEVER dispose of this compound or its solutions down the drain[11]. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems[2].
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound waste.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. gov.uk [gov.uk]
- 5. fishersci.com [fishersci.com]
- 6. 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 2-(Hydroxymethyl)pyridine(586-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 2-(Hydroxymethyl)pyridin-4-ol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for 2-(Hydroxymethyl)pyridin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from the safety profiles of its structural isomers, 2-(hydroxymethyl)pyridine and 4-(hydroxymethyl)pyridine, to ensure a robust and cautious approach.
Understanding the Hazard Profile: An Isomer-Based Assessment
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, grounded in established safety standards.
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2] Standard eyeglasses are not a substitute for proper safety eyewear.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact, which can lead to irritation.[1][2] Gloves should be inspected for tears or holes before each use. Proper glove removal technique is essential to avoid contaminating the hands.[4] |
| Body Protection | A laboratory coat or a chemical-resistant apron. | To protect the skin and personal clothing from splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols. | To prevent inhalation, which may cause respiratory tract irritation.[1][2][5] The type of respirator should be selected based on the potential concentration of airborne contaminants. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound within the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
All manipulations of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Always use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure. Avoid actions that could generate dust. Eating, drinking, and smoking are strictly prohibited in the laboratory.[4]
Experimental Workflow: Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Management
For a minor spill, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an absorbent material to prevent the generation of dust.[4] Carefully collect the spilled material and place it in a sealed, labeled container for proper disposal. Ensure the area is well-ventilated during cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1] Collect waste in a designated, properly labeled, and sealed container. Do not dispose of this chemical down the drain.
Logical Relationship: Hazard Mitigation
Caption: Mitigation strategies for the hazards associated with this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









